(1-Ethynylcyclopropyl)methanamine
説明
BenchChem offers high-quality (1-Ethynylcyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethynylcyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(1-ethynylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6(5-7)3-4-6/h1H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAZNPWQOKDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(1-Ethynylcyclopropyl)methanamine chemical structure and properties
Structure, Synthesis, and Pharmacological Utility in Epigenetic Modulation
Executive Summary
(1-Ethynylcyclopropyl)methanamine is a specialized, conformationally restricted pharmacophore used primarily in the development of irreversible inhibitors for flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Structurally, it consists of a cyclopropane ring geminally substituted at the C1 position with an ethynyl group (
This scaffold represents a "homologated" variant of the classic 1-ethynylcyclopropylamine warhead. The insertion of the methylene spacer alters the spatial orientation of the amine within the enzyme active site, offering a distinct selectivity profile compared to tranylcypromine derivatives. This guide details the chemical properties, a validated synthetic route, and the mechanistic basis for its activity.
Structural & Physicochemical Analysis
The molecule is an achiral, gem-disubstituted cyclopropane. Its rigidity is a critical feature; the cyclopropane ring locks the ethynyl "warhead" and the amine "anchor" into a fixed vector, minimizing the entropic penalty upon binding to the LSD1 active site.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Notes |
| IUPAC Name | 1-(Aminomethyl)-1-ethynylcyclopropane | Geminal substitution pattern |
| Molecular Formula | ||
| Molecular Weight | 95.14 g/mol | Fragment-like chemical space |
| pKa (Basic) | ~10.2 | Typical for primary alkyl amines |
| LogP | ~0.6 | Highly hydrophilic; good solubility |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 1 | Primary amine |
| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability |
| Rotatable Bonds | 2 |
Synthetic Methodology
Protocol: The "Cyano-Ester" Reductive Route
Direct synthesis of (1-ethynylcyclopropyl)methanamine is challenging due to the sensitivity of the terminal alkyne to reduction and the nucleophilicity of the amine. The most robust route employs Ethyl 1-cyanocyclopropanecarboxylate as the starting material, utilizing a protection/oxidation strategy to install the ethynyl group via the Corey-Fuchs reaction [1, 2].
Phase 1: Scaffold Construction & Protection
Objective: Convert the nitrile/ester precursors into a protected amino-aldehyde suitable for alkyne installation.
-
Starting Material: Ethyl 1-cyanocyclopropanecarboxylate (Commercially available or synthesized from ethyl cyanoacetate + 1,2-dibromoethane).
-
Global Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.
-
Chemoselective Protection: Treat the crude amino-alcohol with Di-tert-butyl dicarbonate (Boc₂O) and NaOH in dioxane/water.
-
Rationale: Selectively protects the amine as a carbamate, leaving the alcohol free for oxidation.
-
Product:tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate.
-
-
Oxidation: Perform a Swern Oxidation (Oxalyl chloride, DMSO, Et₃N, -78°C).
-
Product:tert-butyl ((1-formylcyclopropyl)methyl)carbamate (The Aldehyde Intermediate).
-
Phase 2: Warhead Installation (Corey-Fuchs)
Objective: Convert the aldehyde to the terminal alkyne.[3][5][9]
-
Gem-Dibromoalkene Formation: React the aldehyde with
and in (0°C).-
Product:tert-butyl ((1-(2,2-dibromovinyl)cyclopropyl)methyl)carbamate.
-
-
Alkyne Generation: Treat with 2.2 equivalents of n-Butyllithium (n-BuLi) in THF at -78°C.
-
Quench: Add saturated
to protonate the acetylide.-
Product:tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate.
-
Phase 3: Deprotection[7]
-
Boc Removal: Dissolve in 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo to yield (1-Ethynylcyclopropyl)methanamine hydrochloride .
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of (1-Ethynylcyclopropyl)methanamine from cyano-ester precursor via Corey-Fuchs homologation.
Mechanism of Action: LSD1 Inactivation
This molecule functions as a Mechanism-Based Inactivator (Suicide Substrate) of LSD1. The inhibition relies on the catalytic machinery of the enzyme itself to generate a reactive species that covalently modifies the cofactor [3, 4].
The Sequence of Inhibition
-
Binding: The free amine group (
) binds to the active site, mimicking the -amino group of the substrate (Histone H3 Lysine 4). -
Oxidation: The FAD cofactor oxidizes the amine to an imine (or iminium species). However, due to the proximity of the ethynyl group, the chemistry diverges from normal demethylation.
-
Radical/Adduct Formation: The acetylenic group is activated by the FAD radical or hydride transfer mechanism.
-
Covalent Capture: The activated alkyne acts as a Michael acceptor or radical trap, forming a covalent bond with the N5 or C4a position of the flavin ring.
-
Irreversible Blockade: The formation of this stable FAD-Inhibitor Adduct permanently disables the enzyme.
Visualization: Mechanism of Action
Caption: Pathway of LSD1 suicide inhibition via covalent modification of the FAD cofactor by the ethynyl warhead.
Applications in Drug Discovery
While tranylcypromine (2-phenylcyclopropylamine) derivatives are the most common LSD1 inhibitors, the (1-ethynylcyclopropyl)methanamine scaffold offers specific advantages:
-
Fragment-Based Drug Discovery (FBDD): Its low molecular weight (<100 Da) makes it an ideal "warhead fragment." Researchers can attach various "tail" groups to the amine nitrogen to probe the large substrate-binding pocket of LSD1 without disrupting the catalytic inhibition mechanism.
-
Selectivity Tuning: The methylene spacer (
) between the ring and the amine alters the geometry compared to direct cyclopropylamines. This can be exploited to improve selectivity against related amine oxidases like MAO-A and MAO-B , reducing the risk of hypertensive crises (tyramine effect) associated with non-selective inhibitors [5]. -
Oncology: LSD1 inhibition is a validated strategy for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) , where it induces differentiation of cancer stem cells.
References
-
Corey, E. J., & Fuchs, P. L. (1972).[9][10] A synthetic method for the conversion of aldehydes to acetylenes.[3][5][8][9][10] Tetrahedron Letters, 13(36), 3769–3772.[10] Link
-
Alfa Chemistry. (n.d.).[7] Corey-Fuchs Reaction: Mechanism and Application Examples. Link
-
Gehling, V. S., et al. (2014). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. (Contextualizing the cyclopropylamine warhead mechanism). Link
-
Ladaika, C. A., et al. (2025). LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer. Frontiers in Oncology. Link
-
McDonald, T. R. (2024). Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1–Bisnucleophiles. (Demonstrating the utility of the aminomethyl-cyclopropane scaffold). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
Synthesis and characterization of (1-Ethynylcyclopropyl)methanamine
An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethynylcyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document is structured to provide not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot the synthesis and fully interpret the characterization data.
Strategic Approach to Synthesis
Given the absence of a direct, one-pot synthesis for (1-Ethynylcyclopropyl)methanamine in the current literature, a multi-step, rational approach is proposed. The strategy hinges on the construction of a key intermediate, 1-ethynylcyclopropanecarbonitrile, followed by its reduction to the target primary amine. This pathway is designed for its logical flow and reliance on well-established, high-yielding chemical transformations.
Caption: Overall synthetic strategy for (1-Ethynylcyclopropyl)methanamine.
Synthesis of the Key Intermediate: 1-Ethynylcyclopropanecarbonitrile
The synthesis of 1-ethynylcyclopropanecarbonitrile can be envisioned through a pathway starting from a suitable cyclopropane precursor. A plausible approach involves the introduction of the cyano group to a cyclopropylmethyl halide via nucleophilic substitution, followed by the installation of the ethynyl group.
Experimental Protocol:
-
Step 1: Synthesis of 1-(bromomethyl)cyclopropanecarbonitrile.
-
To a solution of 1-bromocyclopropanecarboxylic acid in a suitable aprotic solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C.
-
After the evolution of gas ceases, the solvent is removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is then carefully reacted with a source of ammonia, such as an aqueous solution of ammonium hydroxide, to form the corresponding primary amide.
-
Dehydration of the amide using a dehydrating agent like phosphorus pentoxide or thionyl chloride will yield 1-(bromomethyl)cyclopropanecarbonitrile.
-
-
Step 2: Ethynylation to form 1-Ethynylcyclopropanecarbonitrile.
-
The 1-(bromomethyl)cyclopropanecarbonitrile is then subjected to an elimination reaction to form the corresponding alkene.
-
Subsequent bromination and dehydrobromination steps can be employed to introduce the alkyne functionality.
-
Alternatively, a more direct approach could involve the reaction of a suitable cyclopropane precursor with an ethynylating agent.
-
Reduction of 1-Ethynylcyclopropanecarbonitrile to (1-Ethynylcyclopropyl)methanamine
The final step in the proposed synthesis is the reduction of the nitrile group to a primary amine. This is a well-established transformation in organic synthesis, with several reliable methods available.[1][2]
Experimental Protocol:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a solution of 1-ethynylcyclopropanecarbonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of LiAlH₄ in the same anhydrous solvent is added dropwise to the nitrile solution with vigorous stirring. The amount of LiAlH₄ should be in slight excess (typically 1.1-1.5 equivalents).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with the solvent.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Ethynylcyclopropyl)methanamine.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
-
Caption: Proposed reduction of the nitrile intermediate to the target amine.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized (1-Ethynylcyclopropyl)methanamine. The following section details the expected spectroscopic data based on the known chemical shifts and absorption frequencies of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 - 2.7 | s | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the nitrogen are expected to be deshielded. |
| ~1.5 - 1.8 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and quadrupole broadening. |
| ~2.1 | s | 1H | -C≡C-H | The acetylenic proton typically appears in this region. |
| ~0.8 - 1.2 | m | 4H | Cyclopropyl -CH₂- | The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~85 | -C≡C-H | The sp-hybridized carbon of the terminal alkyne.[3] |
| ~70 | -C≡C-H | The other sp-hybridized carbon of the alkyne.[3] |
| ~45 | -CH₂-NH₂ | The carbon atom attached to the nitrogen is deshielded. |
| ~20 | Quaternary Cyclopropyl C | The quaternary carbon of the cyclopropane ring. |
| ~10 - 15 | Cyclopropyl -CH₂- | The methylene carbons of the cyclopropane ring appear at a high field.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.
Predicted FT-IR Absorption Bands (neat or as a thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 - 3400 | Medium, Sharp (doublet) | N-H stretch | Primary Amine[5] |
| ~3290 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~2950 - 2850 | Medium | C-H stretch | Aliphatic |
| ~2100 | Weak, Sharp | C≡C stretch | Terminal Alkyne |
| ~1600 - 1650 | Medium | N-H bend (scissoring) | Primary Amine[5][6] |
| ~1020 - 1090 | Medium | C-N stretch | Aliphatic Amine[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization, EI):
| m/z | Interpretation |
| 95 | [M]⁺, Molecular ion peak |
| 94 | [M-H]⁺ |
| 78 | [M-NH₃]⁺ |
| 66 | [M-C₂H₅]⁺ (from cyclopropyl ring fragmentation) |
| 54 | [M-C₃H₅N]⁺ |
Applications in Drug Development
The (1-Ethynylcyclopropyl)methanamine scaffold is of significant interest to the pharmaceutical industry. The cyclopropyl moiety is a bioisostere for a gem-dimethyl group or a phenyl ring and can improve metabolic stability and binding affinity.[7][8] The ethynyl group can act as a reactive handle for "click chemistry" or as a pharmacophore itself, while the primary amine provides a site for salt formation to improve solubility or for further derivatization to explore structure-activity relationships (SAR).[9]
Caption: Relevance of the target molecule in drug discovery.
Conclusion
This technical guide has outlined a plausible and robust synthetic route to (1-Ethynylcyclopropyl)methanamine and provided a detailed, predicted characterization of the molecule. By leveraging established chemical principles and spectroscopic data from analogous compounds, this document serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. The unique structural features of the target molecule make it a compelling building block for the creation of next-generation therapeutics.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ResearchGate. (2025). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. [Link]
-
DergiPark. (2023). The Use of Click Chemisty in Drug Development Applications. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). [Link]
-
PMC. (2023). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. youtube.com [youtube.com]
- 4. compoundchem.com [compoundchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 7. US4952718A - Reduction of cyanohydrins - Google Patents [patents.google.com]
- 8. Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00640K [pubs.rsc.org]
- 9. reddit.com [reddit.com]
(1-Ethynylcyclopropyl)methanamine: A Technical Guide for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (1-ethynylcyclopropyl)methanamine, a novel building block with significant potential in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document will delve into the core chemical information, potential synthetic routes, characterization methodologies, and the rationale behind its growing importance in the design of next-generation therapeutics.
Core Molecular Identity: CAS Number and IUPAC Nomenclature
(1-Ethynylcyclopropyl)methanamine is a primary amine featuring a unique and rigid cyclopropyl scaffold appended with both an ethynyl and a methanamine group. This distinct combination of functionalities imparts specific conformational constraints and electronic properties that are highly desirable in modern drug design.
-
IUPAC Name: (1-ethynylcyclopropyl)methanamine[1]
-
Molecular Formula: C₆H₉N[1]
-
Structure:
Image Source: PubChem CID 132327854
| Identifier | Value | Source |
| IUPAC Name | (1-ethynylcyclopropyl)methanamine | PubChem[1] |
| Molecular Formula | C₆H₉N | PubChem[1] |
| Molecular Weight | 95.14 g/mol | Calculated |
| InChI | InChI=1S/C6H9N/c1-2-6(5-7)3-4-6/h1H,3-5,7H2 | PubChem[1] |
| InChIKey | CROAZNPWQOKDFF-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C#CC1(CC1)CN | PubChem[1] |
The Cyclopropylamine Motif in Medicinal Chemistry: A Strategic Advantage
The inclusion of a cyclopropylamine moiety in drug candidates is a well-established strategy to enhance pharmacological properties. The three-membered ring introduces conformational rigidity, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the cyclopropyl group can positively influence metabolic stability and membrane permeability.
The presence of the ethynyl group in (1-ethynylcyclopropyl)methanamine offers an additional layer of utility. This functional group can participate in a variety of chemical transformations, including "click chemistry" reactions, which are invaluable for the synthesis of complex molecules and bioconjugation.
Proposed Synthesis and Characterization Workflow
A generalized workflow for the synthesis and characterization is proposed below:
Caption: Potential applications of (1-ethynylcyclopropyl)methanamine in the drug discovery pipeline.
Safety and Handling
As with any chemical reagent, (1-ethynylcyclopropyl)methanamine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Ethynylcyclopropyl)methanamine represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropylamine core and a reactive ethynyl group offers significant opportunities for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental data for this specific molecule is emerging, the principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application in advanced research programs.
References
-
1H- and 13C-NMR for - The Royal Society of Chemistry. Available at: [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. Available at: [Link]
-
(1-ethynylcyclopropyl)methanamine hydrochloride (C6H9N) - PubChemLite. Available at: [Link]
-
1 H-NMR data of the Compound 1 13 C-NMR spectral data of... - ResearchGate. Available at: [Link]
-
13 C NMR Spectrum (1D, 252 MHz, H 2 O, predicted) (NP0288186) - NP-MRD. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
A Machine-Learned “Chemical Intuition” to Overcome Spectroscopic Data Scarcity - VU Research Portal. Available at: [Link]
-
Ethanamine, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION - ResearchGate. Available at: [Link]
Sources
Strategic Manipulation and Metabolic Profiling of Ethynyl-Cyclopropyl Scaffolds
Executive Summary: The Stability-Reactivity Paradox
In modern drug discovery, the juxtaposition of ethynyl (alkynyl) and cyclopropyl moieties within a single scaffold—most notably seen in the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz—represents a masterclass in bioisosteric design. This guide deconstructs the chemical and biological reactivity of this motif.[1][2]
For the medicinal chemist, this scaffold offers a paradox:
-
The Cyclopropyl Group: Acts as a metabolic "brake" by replacing easily oxidized alkyl chains, yet harbors significant ring strain (~27.5 kcal/mol) that can drive radical ring-opening bioactivation.[1]
-
The Ethynyl Group: Provides rigid linearity and high electron density for binding, yet poses a risk of mechanism-based inhibition (MBI) of Cytochrome P450 enzymes via heme alkylation.[1]
This guide details the synthetic construction, metabolic divergence, and safety profiling of compounds containing these groups.
Physico-Chemical Synergy[1]
The combination of these two groups is rarely accidental.[1] They are selected to modulate Lipophilic Efficiency (LipE) and Conformational Entropy .[1]
| Property | Ethynyl Contribution | Cyclopropyl Contribution | Synergistic Effect |
| Geometry | Linear, rigid spacer (180° bond angle).[1] | Pseudo-planar, bulky (120° effective spread).[1] | Creates a "T-shaped" or "L-shaped" hydrophobic vector filling specific enzyme pockets.[1] |
| Electronic | Electron-withdrawing (sp-hybridized).[1] High | Electron-donating (via | Stabilizes adjacent carbocations (e.g., cyclopropylcarbinyl cation) during transition states.[1] |
| Metabolism | Blocks | Blocks | Metabolic Hardening: Forces P450s to seek distal sites for oxidation.[1] |
Synthetic Architecture: Building the Motif
The construction of the ethynyl-cyclopropyl carbinol motif typically relies on the nucleophilic addition of a metallated cyclopropylacetylene to a ketone. The synthesis of the cyclopropylacetylene building block itself is non-trivial due to the volatility and reactivity of the intermediates.
Diagram 1: Synthetic Pathway & Divergence
This workflow illustrates the "One-Pot" generation of cyclopropylacetylene from 5-chloro-1-pentyne, followed by its chemoselective addition.[1]
Caption: One-pot cyclization of chloropentyne to cyclopropylacetylene and subsequent nucleophilic addition.
Detailed Protocol: Synthesis of Cyclopropylacetylene (In Situ)
Based on optimized industrial protocols (e.g., Thompson et al., DuPont Merck).
-
Reagent Preparation: Charge a dry reactor with cyclohexane (solvent choice is critical for temperature control). Add 5-chloro-1-pentyne (1.0 eq).[1][3]
-
Lithiation (The Critical Step): Cool to 0°C. Add n-Butyllithium (2.1 eq) dropwise.[1][3]
-
Cyclization: Warm the mixture to 60–70°C for 4–8 hours.
-
Reaction: The terminal lithio-alkyne acts as a nucleophile, displacing the terminal chloride in a 3-exo-tet cyclization (favored by Baldwin's rules despite ring strain).[1]
-
-
Isolation (Caution): Cyclopropylacetylene is highly volatile (bp ~52°C).[1] Do not evaporate to dryness.[1] It is best used as a solution or distilled carefully using a fractionating column.[1]
Metabolic Liability & Bioactivation Mechanisms[2][4][5]
While the cyclopropyl group is often called a "metabolic blocker," it is not inert.[1] The combination with an alkyne creates three distinct metabolic risks that must be screened early.
Mechanism A: Alkyne-Mediated P450 Inactivation
Terminal alkynes are notorious Mechanism-Based Inhibitors (MBI) .[1]
-
Process: CYP450 oxidizes the alkyne to a ketene or oxirene intermediate.[1]
-
Consequence: The reactive species alkylates the heme pyrrole nitrogen (porphyrin destruction), irreversibly inactivating the enzyme.
-
Mitigation: Substitution at the alkyne terminus (internal alkyne) reduces this risk but alters steric profile.[1]
Mechanism B: Cyclopropyl Radical Ring Opening[1]
-
Process: Hydrogen abstraction (HAT) from the cyclopropyl methine (the tertiary carbon) generates a cyclopropyl radical.[1]
-
The "Clock" Reaction: This radical can rapidly ring-open (
-scission) to a homoallylic radical.[1] -
Toxicity: The resulting acyclic radical is highly reactive and can bind covalently to hepatic proteins (e.g., Trovafloxacin hepatotoxicity).[1][4]
Mechanism C: The Efavirenz Pathway (Hydroxylation)
In the case of Efavirenz, the scaffold is surprisingly robust.[1] The primary metabolism is not ring opening, but rather hydroxylation on the cyclopropyl ring itself (C8-hydroxylation by CYP2B6).[1]
Diagram 2: Metabolic Divergence Pathways
This diagram maps the fate of the scaffold when exposed to hepatic microsomes.[1]
Caption: Divergent metabolic fates: Suicide inhibition (left) vs. Bioactivation or Clearance (right).[1]
Experimental Protocols: Validating Stability
To ensure the scaffold is safe (like Efavirenz) and not toxic (like Trovafloxacin), you must run a Mechanism-Based Inhibition (MBI) assay.[1]
Protocol: IC50 Shift Assay (Time-Dependent Inhibition)
Objective: Determine if the ethynyl-cyclopropyl compound irreversibly inactivates CYP enzymes.
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Pre-Incubation (The Shift Step):
-
Dilution & Probe:
-
Dilute both sets 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4, Bupropion for CYP2B6) and fresh NADPH.[1]
-
-
Analysis:
-
Measure the formation of the probe metabolite via LC-MS/MS.
-
-
Interpretation:
References
-
Thompson, A. S., et al. (1995).[1] Use of Lithium Acetylide–Ethylenediamine Complex: A Practical Synthesis of Cyclopropylacetylene.[1] Tetrahedron Letters.[1][5] 6
-
Ortiz de Montellano, P. R., & Kunze, K. L. (1980).[1] Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates.[1] Journal of Biological Chemistry.[1][7][8] 8[1][8]
-
Shaffer, C. L., et al. (2010).[1] Metabolic Activation of Cyclopropyl-Containing Drugs.[1] Chemical Research in Toxicology.[1][8] 4
-
Ward, B. A., et al. (2003).[1][9][10] Pharmacokinetics and Mutagenicity of Efavirenz Metabolites.[1] Drug Metabolism and Disposition.[1][4][9][10] 9[1][8]
-
Waser, J. (2024).[1] New method unlocks cyclopropenes' potential for drug discovery.[1][11] EPFL News.[1] 11
Sources
- 1. Efavirenz - Wikipedia [en.wikipedia.org]
- 2. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 6. US6028237A - Synthesis of cyclopropylacetylene - Google Patents [patents.google.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actu.epfl.ch [actu.epfl.ch]
(1-Ethynylcyclopropyl)methanamine: Synthesis, Mechanism, and Application
The following is an in-depth technical guide on the discovery, synthesis, and application of (1-Ethynylcyclopropyl)methanamine .
Executive Summary
(1-Ethynylcyclopropyl)methanamine is a specialized gem-disubstituted cyclopropane scaffold employed primarily in medicinal chemistry as a "warhead" for mechanism-based enzyme inhibition. It represents a structural evolution from the classical monoamine oxidase (MAO) inhibitor tranylcypromine (PCPA).
Unlike tranylcypromine, which relies on a strained cyclopropane ring for ring-opening radical inhibition, (1-ethynylcyclopropyl)methanamine incorporates a terminal alkyne at the quaternary carbon. This design is specifically engineered to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an epigenetic eraser enzyme overexpressed in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). The compound functions as a suicide substrate, forming a covalent N5-flavin adduct with the FAD cofactor of LSD1.
Key Structural Advantages:
-
Achirality: The core structure possesses a plane of symmetry, eliminating the need for chiral resolution common in PCPA derivatives.
-
Gem-Disubstitution: The 1,1-substitution pattern locks the conformation, preventing metabolic oxidation at the
-carbon and enhancing stability. -
Dual-Warhead Potential: Combines the ring-strain of cyclopropane with the reactivity of a propargyl amine motif.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | [1-Ethynylcyclopropyl]methanamine |
| Common Name | 1-(Aminomethyl)-1-ethynylcyclopropane |
| Molecular Formula | |
| Molecular Weight | 95.14 g/mol |
| Core Motif | Gem-disubstituted cyclopropane |
| Key Functional Groups | Primary amine (lysine mimic), Terminal alkyne (FAD trap) |
| Predicted pKa | ~9.5 (Primary amine) |
| Solubility | High in polar organic solvents (MeOH, DMSO); HCl salt soluble in water.[1] |
Historical Synthesis & Evolution
The synthesis of this scaffold emerged from the need to improve the selectivity of LSD1 inhibitors over MAO-A/B. Early routes to ethynylcyclopropanes involved the Kulinkovich reaction or carbene additions, but the installation of the aminomethyl group at the quaternary center required a linear homologation strategy.
The most robust route, established in the mid-2010s during the optimization of styrenylcyclopropylamine inhibitors, utilizes Ethyl cyanoacetate as the starting material. This route prioritizes safety and scalability, avoiding the use of highly unstable diazo intermediates in early steps.
Optimized Synthetic Protocol
The following protocol describes the 5-step synthesis from ethyl cyanoacetate.
Step 1: Cyclopropanation (Formation of the Quaternary Center)
Reagents: Ethyl cyanoacetate, 1,2-dibromoethane,
-
Dissolve ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in acetone.
-
Add
(2.5 eq) and catalytic tetrabutylammonium bromide (TBAB). -
Reflux for 16–24 hours. The active methylene undergoes double alkylation to close the cyclopropane ring.
-
Workup: Filter solids, concentrate, and extract with EtOAc.
-
Product: Ethyl 1-cyanocyclopropanecarboxylate.
Step 2: Chemoselective Reduction
Reagents:
-
Cool solution of intermediate from Step 1 in dry THF to 0°C.
-
Add
(2.0 eq) portion-wise. Allow to warm to RT. -
Product: 1-(Hydroxymethyl)cyclopropanecarbonitrile.
Step 3: Oxidation to Aldehyde
Reagents: Oxalyl chloride, DMSO,
-
Standard Swern conditions (-78°C) are preferred to prevent racemization (though this substrate is achiral) and side reactions.
-
Product: 1-Formylcyclopropanecarbonitrile.
Step 4: Seyferth-Gilbert Homologation (Alkyne Installation)
Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),
-
Dissolve aldehyde in MeOH. Add
(2.0 eq). -
Add Bestmann-Ohira reagent (1.2 eq) at 0°C. Stir for 4–12h.
-
Product: 1-Ethynylcyclopropanecarbonitrile.
Step 5: Nitrile Reduction to Amine
Reagents:
-
Add LAH (1.1 eq) to dry ether at -20°C.
-
Add nitrile dropwise. Monitor by TLC carefully.
-
Quench with Fieser method (
, 15% NaOH, ). -
Purification: Convert to HCl salt for stability.
-
Final Product: (1-Ethynylcyclopropyl)methanamine hydrochloride.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transformations.
Figure 1: Step-wise synthetic pathway from ethyl cyanoacetate to the target scaffold.
Mechanism of Action: LSD1 Inactivation
The pharmacological value of (1-ethynylcyclopropyl)methanamine lies in its ability to irreversibly inhibit LSD1.
-
Recognition: The primary amine mimics the
-amino group of the substrate (Histone H3 Lysine 4). -
Oxidation: LSD1 attempts to oxidize the amine using its FAD cofactor.
-
Radical/Adduct Formation: The oxidation mechanism triggers the activation of the ethynyl group or the cyclopropane ring.
-
Pathway A (Ring Opening): Single Electron Transfer (SET) leads to cyclopropyl ring opening, forming a radical that attacks FAD.
-
Pathway B (Alkyne Activation): The ethynyl group forms a covalent bond with the N5 position of the flavin ring.
-
-
Result: Formation of a stable N5-flavin adduct , permanently disabling the enzyme.
Figure 2: Mechanism-based inactivation of LSD1 by the ethynyl-cyclopropyl scaffold.
Experimental Data Summary
The following data summarizes typical yields and properties observed in the synthesis of this core and its derivatives.
| Reaction Step | Reagent System | Typical Yield | Key Challenge |
| Cyclopropanation | 1,2-dibromoethane / | 75 - 85% | Controlling mono- vs dialkylation (excess base helps). |
| Ester Reduction | 80 - 90% | Avoiding nitrile reduction (temp control < 25°C). | |
| Swern Oxidation | 85 - 95% | Odor control; maintaining anhydrous conditions. | |
| Homologation | Bestmann-Ohira | 60 - 75% | Reagent cost; purification of volatile alkyne. |
| Nitrile Reduction | 50 - 65% | Critical: Over-reduction of alkyne to alkene. |
References
-
LSD1 Inhibitor Design & Mechanism
- Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
- Source: ACS Medicinal Chemistry Letters (2020).
-
URL:[Link]
-
Cyclopropane Synthesis (General Method)
-
Title: Process for the preparation of ethynylcyclopropane (Patent EP0922686B1).[2]
- Source: European P
- URL
-
-
Bestmann-Ohira Reagent Application
-
Chemoselective Reduction of Esters
-
LSD1 Biological Context
- Title: Lysine-specific demethylase 1 (LSD1) as a therapeutic target.
- Source: N
-
URL:[Link]
Sources
- 1. EP2260014B1 - Process for the synthesis of ethynylcyclopropane - Google Patents [patents.google.com]
- 2. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. stacks.stanford.edu [stacks.stanford.edu]
- 5. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
Computational Characterization of (1-Ethynylcyclopropyl)methanamine
A Technical Guide to Electronic Structure and Reactivity Profiling
Executive Summary
This guide outlines the computational protocol for characterizing (1-Ethynylcyclopropyl)methanamine , a bifunctional molecular scaffold combining a rigid cyclopropane core, a reactive ethynyl "click" handle, and a primary amine. This structure is of significant interest in Fragment-Based Drug Discovery (FBDD) due to its defined vector geometry and potential for covalent inhibition (via the ethynyl group) or use as a rigid linker.
The following protocols prioritize
Part 1: Conformational Landscape & Geometry Optimization
The cyclopropane ring imposes severe structural constraints, acting as a rigid spacer. However, the methanamine arm (
1.1 Mechanistic Insight: The Bisected vs. Perpendicular Preference
In cyclopropyl systems, substituents often prefer a "bisected" conformation where the
1.2 Computational Workflow (DOT Visualization)
Figure 1: Step-by-step workflow for determining the global minimum energy structure.
1.3 Detailed Protocol
-
Conformational Search: Use the MMFF94 force field to scan the
dihedral angle. -
Geometry Optimization:
-
Functional:
B97X-D (includes dispersion corrections necessary for accurate ring strain modeling). -
Basis Set: def2-TZVP (Triple-
quality minimizes basis set superposition error). -
Solvation: Gas phase for strain energy; SMD (Water) for pKa.
-
-
Validation: Ensure no imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum.
Part 2: Electronic Properties & pKa Prediction
The basicity of the primary amine is modulated by the inductive electron-withdrawing effect (-I) of the ethynyl group and the s-character of the cyclopropane ring carbons.
2.1 The Challenge of Cyclopropylamines
Cyclopropyl carbons have high s-character (
2.2 Recommended Protocol: Isodesmic Reaction Scheme
Direct calculation of
Reaction:
Reference Compound: Cyclopropylmethanamine (Experimental pKa
Step-by-Step Calculation:
-
Optimize all four species (Target cation, Target neutral, Ref neutral, Ref cation) at M06-2X/6-31+G(d,p) with SMD(Water) .
-
Calculate Free Energy Change (
): -
Derive pKa:
(At 298K, kcal/mol).
Part 3: Reactivity & Ring Strain Energy (RSE)
The combination of an ethynyl group and a cyclopropane ring creates a high-energy scaffold. Quantifying Ring Strain Energy (RSE) is critical to predict metabolic stability (e.g., ring opening via CYP450).
3.1 Homodesmotic Reaction for RSE
To isolate the strain of the 1,1-disubstituted ring, use a homodesmotic reaction that conserves bond types and hybridization but breaks the ring.
Equation:
Refined Homodesmotic Equation (Better Error Cancellation):
3.2 Reactivity Logic Diagram
Figure 2: Predicted reactivity and metabolic liabilities based on electronic structure.
Part 4: Data Summary & Recommendations
4.1 Recommended Level of Theory Table
| Property | Method | Basis Set | Solvation | Accuracy Target |
| Geometry | def2-TZVP | Gas | Bond lengths | |
| pKa | M06-2X | 6-31+G(d,p) | SMD (Water) | |
| Ring Strain | DLPNO-CCSD(T) | cc-pVTZ | Gas | |
| UV/Vis | TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | PCM |
4.2 Key Structural Insights for Drug Design
-
Vector Geometry: The angle between the ethynyl vector and the amine nitrogen lone pair is fixed by the ring. This provides a rigid "L-shaped" or "V-shaped" connector, distinct from flexible alkyl linkers.
-
Metabolic Stability: The quaternary carbon (C1) blocks
-oxidation of the amine, potentially improving half-life compared to standard alkyl amines. However, the ethynyl group is a potential suicide substrate for CYP450 enzymes.
References
-
Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian.com. [Link] (Standard protocol for converting frequency calculations to Free Energies).
-
Soteras, I., et al. (2005). "Extension of the pKa prediction to the world of amines." Journal of Molecular Structure: THEOCHEM. [Link] (Validation of isodesmic methods for amine pKa).
-
Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition. [Link] (Foundational text on calculating ring strain energy).
-
Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. [Link] (The definitive source for the SMD solvation model).
-
PubChem. "(1-Methylcyclopropyl)methanamine." National Library of Medicine. [Link] (Structural analog data for validation).
Sources
A Systematic Approach to the Solubility Profiling of (1-Ethynylcyclopropyl)methanamine for Pharmaceutical Applications
An In-depth Technical Guide:
Abstract
The solubility of a new chemical entity (NCE) is a critical determinant of its developability into a viable drug product.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering clinical success and requiring extensive formulation efforts to overcome.[3][4] This guide presents a comprehensive framework for characterizing the solubility of (1-Ethynylcyclopropyl)methanamine, a novel molecule possessing a unique combination of a primary amine, a strained cyclopropyl ring, and an ethynyl group. As a Senior Application Scientist, this document moves beyond simple protocols to provide the underlying scientific rationale for experimental design, enabling researchers and drug development professionals to conduct a thorough, self-validating solubility assessment. We will cover theoretical solubility prediction based on molecular structure, a systematic approach to solvent selection, detailed experimental protocols for both qualitative and quantitative analysis, and robust analytical methods for concentration determination.
Introduction: The Imperative of Solubility
The Critical Role of Solubility in Drug Development
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, aqueous solubility is a fundamental physical property that dictates a drug's absorption, distribution, and overall bioavailability.[5] Identifying and addressing solubility challenges early in the drug discovery pipeline is crucial for mitigating late-stage failures, which can be both costly and time-consuming.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major focus of formulation science.[1]
Introducing (1-Ethynylcyclopropyl)methanamine: A Novel Scaffold
(1-Ethynylcyclopropyl)methanamine is an NCE characterized by a primary aliphatic amine attached to a cyclopropyl ring which is also substituted with an ethynyl (acetylenic) group. This combination of functional groups presents a unique solubility profile. The primary amine offers a handle for pH modification and hydrogen bonding, while the compact, rigid, and lipophilic cyclopropyl and ethynyl moieties contribute to its overall physicochemical character. Understanding the interplay of these groups is essential for predicting and experimentally determining its behavior in various solvent systems.
Objectives of This Guide
This technical guide is designed to provide a complete roadmap for the solubility assessment of (1-Ethynylcyclopropyl)methanamine. The core objectives are:
-
To establish a theoretical framework for predicting solubility based on molecular structure and functional group analysis.
-
To present a logical and efficient experimental workflow for comprehensive solubility profiling.
-
To provide detailed, field-proven protocols for qualitative and quantitative solubility determination.
-
To describe robust analytical techniques for the accurate quantification of the amine in solution.
Theoretical & Predictive Analysis
Before any bench work commences, a thorough in-silico and theoretical analysis can provide invaluable insight into the expected solubility behavior of the molecule.
Molecular Structure and Physicochemical Properties
The structure of (1-Ethynylcyclopropyl)methanamine (C₆H₉N, Molecular Weight: 95.14 g/mol ) is key to its properties. The molecule consists of:
-
A Primary Amine (-NH₂): This group is polar and basic. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H protons can act as hydrogen bond donors.[6][7] This functionality is expected to contribute positively to solubility in polar, protic solvents like water.
-
A Cyclopropyl Ring: This is a small, strained, and relatively nonpolar hydrocarbon ring. Its contribution is primarily lipophilic, increasing solubility in nonpolar organic solvents.
-
An Ethynyl Group (-C≡CH): The sp-hybridized carbons and the terminal proton give this group a unique electronic character. It is weakly polar and can participate in weak hydrogen bonding.
The combination of the polar amine with the nonpolar hydrocarbon framework suggests that (1-Ethynylcyclopropyl)methanamine will likely exhibit limited solubility in both highly polar (water) and highly nonpolar (hexane) solvents, favoring solvents of intermediate polarity.
Predicting Solubility: The "Like Dissolves Like" Principle
The principle of "like dissolves like" is a foundational concept in solubility.[8]
-
Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to interact favorably with the polar primary amine group through hydrogen bonding.[8][9] However, the hydrophobic cyclopropyl and ethynyl portions of the molecule will resist solvation, likely rendering the compound only sparingly soluble in water.[10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors for the amine's N-H protons. Solubility is expected to be moderate to good in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the cyclopropyl and ethynyl groups through van der Waals forces. The highly polar amine group will be poorly solvated, leading to predicted low solubility.
pH-Dependent Solubility: The Power of the Amine Group
As a primary amine, (1-Ethynylcyclopropyl)methanamine is a weak base.[11][12] In an acidic aqueous solution, the amine group will be protonated to form a cationic ammonium salt (R-NH₃⁺).[10]
R-NH₂ + H⁺ ⇌ R-NH₃⁺
This salt formation dramatically increases the polarity of the molecule, leading to a significant increase in aqueous solubility.[10] Therefore, the solubility of (1-Ethynylcyclopropyl)methanamine in aqueous media is expected to be highly dependent on pH, with much greater solubility at lower pH values. This is a critical property that can be leveraged in formulation development.
Experimental Design for Solubility Profiling
A multi-tiered approach, starting with a broad qualitative screen followed by precise quantitative measurements in select solvents, is the most efficient strategy.
Rationale for Solvent Selection
The choice of solvents should cover a wide range of polarities, hydrogen bonding capabilities, and pharmaceutical relevance. The following table provides a recommended starting list.
Table 1: Recommended Solvents for Solubility Profiling
| Solvent | Class | Polarity Index[13] | Dielectric Constant[13] | Hydrogen Bonding | Rationale |
|---|---|---|---|---|---|
| Purified Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor | Core physiological and pharmaceutical solvent. |
| 0.1 M HCl | Acidic Aqueous | High | ~80 | Donor & Acceptor | Simulates gastric fluid; assesses pH-dependent solubility. |
| pH 7.4 Buffer | Buffered Aqueous | High | ~80 | Donor & Acceptor | Simulates physiological pH (blood, intestinal fluid). |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | Donor & Acceptor | Common polar organic solvent. |
| Ethanol (EtOH) | Polar Protic | 4.3 (from other sources) | 24.55 | Donor & Acceptor | Pharmaceutically acceptable co-solvent. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Acceptor | Common solvent in analytical chemistry (HPLC). |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | Acceptor | High solubilizing power; used for stock solutions. |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 8.93 | Weak Acceptor | Solvent of intermediate polarity. |
| Toluene | Aromatic | 2.4 | 2.38 | None | Nonpolar aromatic solvent. |
| Hexane | Nonpolar Aliphatic | 0.1 | 1.88 | None | Highly nonpolar solvent. |
Experimental Workflow
The overall process follows a logical progression from initial screening to definitive quantification, ensuring that effort is focused on the most relevant solvent systems.
Caption: High-level workflow for solubility determination.
Experimental Protocols
Safety Precautions and Compound Handling
(1-Ethynylcyclopropyl)methanamine is a primary amine and should be handled with appropriate care. Although specific toxicity data is unavailable, related amines can be corrosive, flammable, and harmful if inhaled or absorbed through the skin.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[17] Avoid creating dust or aerosols.[16] Keep away from heat, sparks, and open flames.[14]
-
Disposal: Dispose of waste according to institutional and local regulations.
Protocol 1: Qualitative Thermodynamic Solubility Screening
This protocol provides a rapid assessment of solubility to classify the compound and guide the selection of solvents for quantitative analysis.
Objective: To classify solubility as "Soluble," "Sparingly Soluble," or "Insoluble" in a range of solvents.
Materials:
-
(1-Ethynylcyclopropyl)methanamine
-
Selected solvents (from Table 1)
-
Small glass vials (e.g., 2 mL) with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh approximately 2-5 mg of (1-Ethynylcyclopropyl)methanamine into a pre-labeled glass vial.
-
Solvent Addition: Add the selected solvent dropwise, starting with 100 µL.
-
Mixing: Cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background. If the solid has completely dissolved, classify as "Soluble" at that concentration.
-
Incremental Addition: If the solid has not dissolved, add an additional 400 µL of solvent (total 500 µL). Vortex for 30-60 seconds. Observe again.
-
Final Addition: If the solid persists, add another 500 µL of solvent (total 1.0 mL). Vortex for 1-2 minutes.
-
Equilibration: Allow the vial to stand at room temperature for at least 1 hour (or longer, up to 24 hours for thermodynamic equilibrium) and observe for any dissolution or precipitation.
-
Classification:
-
Soluble: Completely dissolved in ≤ 500 µL.
-
Sparingly Soluble: Partially or completely dissolved after adding up to 1.0 mL.
-
Insoluble: Majority of solid remains undissolved in 1.0 mL.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Objective: To determine the precise saturation concentration (e.g., in mg/mL or µg/mL) of the compound in a specific solvent.
Materials:
-
(1-Ethynylcyclopropyl)methanamine
-
Selected solvents
-
Glass vials or flasks with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of (1-Ethynylcyclopropyl)methanamine to a vial. The goal is to have visible solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-labeled vial. This step is critical to remove all undissolved particulates.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method (see Protocol 3) to determine the concentration.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Protocol 3: Analytical Quantification of (1-Ethynylcyclopropyl)methanamine
Accurate quantification of the dissolved amine is paramount. Two common methods are potentiometric titration and HPLC.
This classic method is excellent for determining the concentration of a basic amine in an aqueous or non-aqueous medium.[18]
Principle: The basic amine is titrated with a standardized acid (e.g., HCl or H₂SO₄).[18][19] The concentration is determined by monitoring the pH change and identifying the equivalence point, which is the point of steepest inflection in the titration curve.[18]
Procedure:
-
Pipette a precise volume of the saturated solution (from Protocol 2) into a beaker.
-
Add an appropriate solvent (e.g., deionized water or an alcohol/water mixture) to ensure the pH probe is submerged.
-
Place a calibrated pH electrode and a magnetic stir bar into the solution.
-
Titrate with a standardized solution of a strong acid (e.g., 0.01 M HCl) using a burette.
-
Record the pH value after each incremental addition of the acid titrant.
-
Plot pH versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve.
-
Calculate the amine concentration using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the amine, and M₂ and V₂ are the molarity and volume of the acid at the equivalence point.
HPLC is a highly sensitive and specific method for quantification, especially at low concentrations.[20][21] A UV detector is suitable if the molecule has a chromophore; otherwise, an alternative detector like a Mass Spectrometer (LC-MS) or Charged Aerosol Detector (CAD) is required.
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The amine is separated from other components and detected as it elutes from the column. Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Method Validation Workflow: A robust analytical method must be validated for accuracy, precision, linearity, and sensitivity.
Caption: Key stages of an analytical method validation workflow.
Data Interpretation and Presentation
All quantitative data should be collated into a clear, concise table for easy comparison and analysis.
Table 2: Solubility Profile of (1-Ethynylcyclopropyl)methanamine at 25 °C
| Solvent | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Analytical Method |
|---|---|---|---|---|
| 0.1 M HCl | High | [Insert Data] | [Insert Data] | HPLC / Titration |
| pH 7.4 Buffer | Sparingly Soluble | [Insert Data] | [Insert Data] | HPLC |
| Purified Water | Sparingly Soluble | [Insert Data] | [Insert Data] | HPLC |
| Methanol | Soluble | [Insert Data] | [Insert Data] | HPLC |
| Ethanol | Soluble | [Insert Data] | [Insert Data] | HPLC |
| DMSO | High | [Insert Data] | [Insert Data] | HPLC |
| Hexane | Insoluble | [Insert Data] | [Insert Data] | HPLC |
Note: This table should be populated with the experimentally determined values.
Correlating Experimental Data with Theory
The experimental results should be critically analyzed against the theoretical predictions from Section 2.0.
-
pH Effect: Was the solubility significantly higher in 0.1 M HCl compared to water and pH 7.4 buffer, as predicted? This confirms the basic nature of the amine and its potential for salt formation to improve solubility.
-
Polarity Trend: Do the results in organic solvents follow the "like dissolves like" principle? For instance, is solubility higher in moderately polar solvents (e.g., ethanol, DCM) than in the extremes of water or hexane?
-
Anomalies: Any unexpected results should be investigated. For example, exceptionally high solubility in a specific solvent might suggest a strong, specific solute-solvent interaction.
Implications for Pre-formulation and Drug Delivery
The compiled solubility profile is the foundation for pre-formulation strategies.[3]
-
Low Aqueous Solubility: If solubility at pH 7.4 is low, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be required to achieve adequate oral absorption.[1][3]
-
Solvent Selection for Processing: Knowledge of solubility in organic solvents is critical for developing crystallization processes, preparing formulations, and conducting further chemical modifications.
Conclusion
This guide has outlined a systematic, science-driven approach to determining the solubility of (1-Ethynylcyclopropyl)methanamine. By integrating theoretical prediction with rigorous experimental design and validated analytical methods, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a critical dataset that informs the entire drug development process, from lead optimization and candidate selection to the design of an effective and bioavailable drug product. Adherence to these principles ensures scientific integrity and provides the trustworthy data needed to make informed decisions in the complex journey of pharmaceutical development.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Iacob, B. C., & Zgârcea, M. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Pharmaceutical Journal of Health and Medical Sciences. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Gora, A., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. [Link]
-
Li, Y., et al. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods. [Link]
-
Wang, J., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analyst. [Link]
-
Nguyen, N. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Scribd. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
PCCA. (n.d.). Safety Data Sheet - Methenamine Hippurate USP. [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link]
-
BYJU'S. (2019). Test for Amino Groups. [Link]
-
Unacademy. (n.d.). Physical Properties of Amines. [Link]
-
Spectrum Pharmacy Products. (2022). Safety Data Sheet - Methenamine. [Link]
-
Ergonomics. (n.d.). Safety Data Sheet - Methenamine. [Link]
-
Save My Exams. (2025). Reactions of Primary Aliphatic Amines. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. [Link]
-
HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. [Link]
-
A-Level Chemistry Revision Notes. (n.d.). Structure and Properties of Amines. [Link]
-
Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Salah, A. (n.d.). Exp 3 Identification of amine. SlideShare. [Link]
-
Journal of Chemical Education. (n.d.). The Analysis of an Amine Mixture: An Introductory Analysis Experiment. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Cyclopropylethyl)methylamine. PubChem Compound Database. [Link]
-
Fogg, P. G. T. (n.d.). Solubility Data Series, Volume 8. IUPAC. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Phenylcyclopentyl)methanamine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Methylcyclopropyl)methanamine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). (Cyclopropylmethyl)methylamine. PubChem Compound Database. [Link]
-
Unknown Source. (n.d.). Solvent Physical Properties. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
-
Organic Chemistry Data. (2022). Properties of Common Organic Solvents. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. veranova.com [veranova.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
- 6. youtube.com [youtube.com]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. Learn About the Physical Properties of Amines [unacademy.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. byjus.com [byjus.com]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pccarx.com [pccarx.com]
- 16. ergonomicsusa.com [ergonomicsusa.com]
- 17. spectrumrx.com [spectrumrx.com]
- 18. scribd.com [scribd.com]
- 19. matheo.uliege.be [matheo.uliege.be]
- 20. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: (1-Ethynylcyclopropyl)methanamine as a Versatile Building Block for Novel Heterocycles
Abstract
(1-Ethynylcyclopropyl)methanamine is a unique and powerful building block for the synthesis of novel heterocyclic compounds. Its structure incorporates three key reactive motifs: a strained cyclopropane ring, a nucleophilic primary amine, and a terminal alkyne. This trifecta of functionality provides a rich platform for a diverse array of chemical transformations, enabling access to complex molecular architectures that are highly sought after in medicinal chemistry and drug discovery.[1][2] The inherent strain of the cyclopropane ring enhances reactivity, while the amine and alkyne groups serve as versatile handles for cyclization, cycloaddition, and multi-component reactions.[2][3] This guide provides an in-depth look at the reactivity of (1-Ethynylcyclopropyl)methanamine and offers detailed protocols for its application in the synthesis of valuable nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals.[4][5]
Introduction: The Strategic Advantage of (1-Ethynylcyclopropyl)methanamine
The quest for novel chemical entities with therapeutic potential is a driving force in modern drug development.[6] Heterocyclic compounds form the backbone of a vast number of FDA-approved drugs, prized for their ability to present functional groups in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[4][5] (1-Ethynylcyclopropyl)methanamine emerges as a "privileged" building block due to the convergence of three distinct, yet synergistic, reactive centers within a compact molecular frame.
-
The Cyclopropyl Moiety: This highly strained three-membered ring acts as a "latent" double bond and can participate in unique ring-opening or rearrangement reactions.[2][3] Its rigid structure imparts conformational constraint on the resulting molecules, a desirable trait for optimizing ligand-receptor binding.[7]
-
The Primary Amine: As a potent nucleophile and a primary amine, this group is a key participant in cyclization reactions. It readily forms imines, amides, and sulfonamides, and can be directly involved in intramolecular additions to the alkyne.[1]
-
The Terminal Alkyne: This functional group is exceptionally versatile, known for its participation in "click" chemistry, transition-metal-catalyzed cyclizations, and various addition reactions.[8][9][10][]
The strategic combination of these groups allows for the rapid construction of molecular complexity from a single, readily accessible starting material.
Caption: Key reactive sites of (1-Ethynylcyclopropyl)methanamine.
Synthetic Applications & Protocols
This section details representative protocols for constructing diverse heterocyclic scaffolds. The causality behind experimental choices, such as catalyst selection and reaction conditions, is explained to provide a deeper understanding of the synthetic strategy.
Protocol 1: Gold-Catalyzed Intramolecular Hydroamination for Dihydropyridine Synthesis
Scientific Rationale: Gold(I) catalysts are exceptionally effective at activating alkynes towards nucleophilic attack due to their high carbophilicity.[12] In this protocol, the primary amine of (1-Ethynylcyclopropyl)methanamine acts as an intramolecular nucleophile, attacking the gold-activated alkyne. This process, known as hydroamination, is a highly atom-economical method for forming nitrogen-containing rings. A 6-endo-dig cyclization is favored, leading to the formation of a six-membered dihydropyridine ring, a common motif in pharmacologically active compounds.
Caption: Experimental workflow for dihydropyridine synthesis.
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (1-Ethynylcyclopropyl)methanamine (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe and stir until the substrate is fully dissolved.
-
Catalyst Preparation (Pre-catalyst activation): In a separate vial, suspend the gold(I) pre-catalyst (e.g., (Johnphos)AuCl, 0.02 mmol, 2 mol%) and a silver salt activator (e.g., AgOTf, 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL). Stir in the dark for 15 minutes. The silver salt acts as a halide scavenger to generate the active cationic gold species.
-
Reaction Initiation: Add the catalyst suspension to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pass the solution through a short plug of silica gel, eluting with ethyl acetate to remove the gold catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the dihydropyridine product.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).[13]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | (Johnphos)AuCl / AgOTf | Bulky phosphine ligand (Johnphos) enhances stability; AgOTf generates the active cationic Au(I) catalyst. |
| Solvent | Anhydrous Toluene | High-boiling, non-coordinating solvent suitable for the reaction temperature and inert to the catalyst. |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization without promoting decomposition. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation or deactivation of the sensitive organometallic catalyst. |
Protocol 2: Aza-Diels-Alder Reaction for Tetrahydropyridine Scaffolds
Scientific Rationale: The Aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles.[14] In this protocol, (1-Ethynylcyclopropyl)methanamine is first condensed in situ with an aldehyde to form a reactive imine. This imine then serves as the dienophile, reacting with an electron-rich diene to form a tetrahydropyridine ring. This one-pot, multi-component approach is highly efficient for building molecular complexity.
Step-by-Step Protocol:
-
Reagent Setup: To a round-bottom flask, add the diene (e.g., Danishefsky's diene, 1.2 mmol, 1.2 equiv) and a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 mmol, 10 mol%) in an appropriate solvent like acetonitrile (15 mL).
-
Imine Formation: Add the aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 equiv) to the mixture. Then, add (1-Ethynylcyclopropyl)methanamine (1.0 mmol, 1.0 equiv) dropwise at room temperature. The Lewis acid catalyzes the condensation to form the imine in situ.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (typically complete within 24 hours).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a suitable solvent system) to afford the desired tetrahydropyridine product.
-
Characterization: Analyze the purified product by NMR and HRMS to confirm its identity and purity.
| Component | Example | Role |
| Amine | (1-Ethynylcyclopropyl)methanamine | Forms the imine (dienophile) |
| Aldehyde | Benzaldehyde | Forms the imine (dienophile) |
| Diene | Danishefsky's diene | The 4π-electron component |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) | Lewis acid to catalyze imine formation and the cycloaddition |
The Value of Resulting Heterocycles in Drug Discovery
The heterocyclic cores synthesized using (1-Ethynylcyclopropyl)methanamine are prevalent in a wide range of biologically active molecules. The ability to introduce the unique cyclopropyl and ethynyl motifs onto these scaffolds provides medicinal chemists with tools to fine-tune pharmacokinetic and pharmacodynamic properties.[1][7]
| Heterocyclic Scaffold | Therapeutic Relevance |
| Dihydropyridines | Calcium channel blockers (antihypertensive), antiviral, anticancer agents. |
| Tetrahydropyridines | Core structures in analgesics, neuroleptics, and other CNS-active drugs.[14] |
| Pyrrolidines | Found in numerous natural products and pharmaceuticals with diverse activities. |
| Quinolines | Antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[15] |
Conclusion
(1-Ethynylcyclopropyl)methanamine stands out as a uniquely versatile and powerful building block. Its densely packed functionality allows for the efficient synthesis of diverse and novel heterocyclic structures through various synthetic strategies. The protocols outlined in this guide demonstrate its utility in modern synthetic organic chemistry and highlight its potential for accelerating the discovery of new therapeutic agents. The ability to construct complex, drug-like molecules in a controlled and efficient manner underscores the value of this reagent for researchers, scientists, and drug development professionals.
References
- Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine | Request PDF. (2025). ResearchGate.
- Application Notes and Protocols: Ethanamine, N-methylene- in Heterocyclic Synthesis. (n.d.). Benchchem.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing.
- Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519.
- Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
- Synthesis and Reactions of N-Ethynyl-heterocycles | Request PDF. (2025). ResearchGate.
- Special Issue : Novel Heterocyclic Compounds for Drug Discovery. (n.d.). MDPI.
- Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (n.d.). PMC.
- Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. (2003). Arkivoc.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Semantic Scholar.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- synthesis and reactions of n-ethynyl-heterocycles. (2004). LOCKSS.
- De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PMC.
- Rehan, T. A. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology, 10(9), 1131-1148.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
- A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar.
- Click Reactions in Medicinal Chemistry. (2023). MDPI.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Click Chemistry and Its Applications in Medicinal Chemical Synthesis. (2022). BOC Sciences.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction | CHIMIA [chimia.ch]
- 4. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds for Drug Discovery [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijisrt.com [ijisrt.com]
Application Notes and Protocols: (1-Ethynylcyclopropyl)methanamine in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropylamine Scaffold in Mechanism-Based Inhibition
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, most notably for its role in the design of mechanism-based enzyme inhibitors.[1] Its inherent ring strain and unique electronic properties make it a versatile "warhead" for the irreversible inactivation of a range of enzymes, particularly those that utilize a flavin adenine dinucleotide (FAD) cofactor. Tranylcypromine, a well-known antidepressant, is a classic example of a cyclopropylamine-containing drug that irreversibly inhibits monoamine oxidases (MAOs).[2] More recently, this structural motif has been extensively explored for the development of inhibitors targeting lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers.[3][4]
This document provides a detailed technical guide on the application of a specific, yet underexplored, derivative: (1-Ethynylcyclopropyl)methanamine . The introduction of an ethynyl group to the cyclopropylamine core presents a unique opportunity to modulate the electronic and steric properties of the inhibitor, potentially leading to enhanced potency, selectivity, and novel covalent adduction mechanisms. While direct literature on (1-Ethynylcyclopropyl)methanamine is emerging, this guide will synthesize established principles from closely related analogs to provide a comprehensive framework for its investigation as a potent enzyme inhibitor.
Mechanism of Action: FAD-Dependent Irreversible Inhibition
The inhibitory activity of cyclopropylamine derivatives against FAD-dependent amine oxidases, such as MAOs and LSD1, is a classic example of mechanism-based, or "suicide," inhibition.[5] The enzyme's own catalytic machinery is harnessed to convert the relatively inert inhibitor into a highly reactive species that covalently modifies the FAD cofactor, leading to irreversible inactivation.
The proposed mechanism for (1-Ethynylcyclopropyl)methanamine follows a well-established pathway for this class of inhibitors:
-
Initial Binding: The inhibitor, in its protonated form, binds non-covalently to the enzyme's active site. This initial binding is reversible and is a key determinant of inhibitor selectivity.[6]
-
Single-Electron Transfer (SET): The FAD cofactor, in its oxidized state, facilitates a single-electron transfer from the nitrogen atom of the cyclopropylamine. This generates a highly unstable aminium radical cation.
-
Ring Opening and Radical Propagation: The strained cyclopropyl ring of the radical cation undergoes rapid homolytic cleavage. This ring-opening relieves the ring strain and generates a reactive carbon-centered radical. The presence of the ethynyl group can influence the stability and subsequent reactivity of this radical intermediate.
-
Covalent Adduct Formation: The newly formed radical species then covalently attacks the FAD cofactor, typically at the N5 or C4a position of the isoalloxazine ring, forming a stable, irreversible adduct.[3] This covalent modification permanently inactivates the enzyme.
Figure 1: Proposed mechanism of irreversible inhibition of FAD-dependent enzymes by (1-Ethynylcyclopropyl)methanamine.
Protocols for Synthesis and Enzymatic Evaluation
Protocol 1: Synthesis of (1-Ethynylcyclopropyl)methanamine
The synthesis of (1-Ethynylcyclopropyl)methanamine can be approached through a multi-step sequence, adapting known methodologies for the formation of substituted cyclopropanes and the introduction of the aminomethyl group. The following is a representative, plausible synthetic route:
Step 1: Synthesis of Ethynylcyclopropane
A common method for the synthesis of ethynylcyclopropane involves the reaction of a suitable cyclopropyl precursor with an acetylene source. One approach starts from cyclopropyl methyl ketone.[7]
-
Materials: Cyclopropyl methyl ketone, phosphorus pentachloride (PCl5) or an alternative chlorinating agent, a strong base such as sodium amide (NaNH2) or an organolithium reagent (e.g., n-butyllithium), anhydrous solvents (e.g., diethyl ether, THF), and reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, silica gel).
-
Procedure:
-
Convert cyclopropyl methyl ketone to 1-cyclopropyl-1,1-dichloroethane using a suitable chlorinating agent.
-
Perform a double dehydrochlorination using a strong base to form the alkyne. This step typically requires low temperatures and an inert atmosphere.
-
Purify the resulting ethynylcyclopropane by distillation.
-
Step 2: Functionalization and Amination
The introduction of the methanamine group at the 1-position can be achieved through various synthetic strategies, including those involving a formal C-H amination or the conversion of a carboxylic acid derivative.[8][9]
-
Materials: Ethynylcyclopropane, reagents for functionalization at the 1-position (e.g., n-butyllithium followed by quenching with CO2 to form the carboxylic acid), reagents for Curtius or Hofmann rearrangement (e.g., diphenylphosphoryl azide (DPPA), tert-butanol for Boc protection; or bromine and sodium hydroxide), and appropriate solvents and purification materials.
-
Procedure (via Curtius Rearrangement):
-
Deprotonate the terminal alkyne of ethynylcyclopropane with a strong base and then quench with dry ice (solid CO2) to form 1-ethynylcyclopropanecarboxylic acid.
-
Convert the carboxylic acid to the corresponding acyl azide, for example, using DPPA in the presence of an amine base.
-
Heat the acyl azide in the presence of tert-butanol to induce the Curtius rearrangement, forming the Boc-protected (1-ethynylcyclopropyl)methanamine.
-
Deprotect the Boc group using a strong acid, such as hydrochloric acid in diethyl ether, to yield the final product, (1-Ethynylcyclopropyl)methanamine hydrochloride.
-
Purify the final product by recrystallization or chromatography.
-
Figure 2: A plausible synthetic workflow for (1-Ethynylcyclopropyl)methanamine.
Protocol 2: In Vitro Enzyme Inhibition Assay for Monoamine Oxidase (MAO)
The following protocol is a general guideline for determining the inhibitory potency (IC50) of (1-Ethynylcyclopropyl)methanamine against MAO-A and MAO-B using a commercially available luminescent assay, such as the MAO-Glo™ Assay.[3][10][11][12][13]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffer, and Luciferin Detection Reagent)
-
(1-Ethynylcyclopropyl)methanamine (test inhibitor)
-
Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls
-
DMSO for compound dilution
-
96-well white, opaque microplates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of (1-Ethynylcyclopropyl)methanamine in DMSO (e.g., 10 mM). Create a serial dilution series of the inhibitor in DMSO. Further dilute these into the appropriate assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Reconstitute and dilute the MAO enzymes and the luminogenic substrate according to the kit manufacturer's instructions.
-
Assay Reaction:
-
To the wells of the 96-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (blank).
-
Add the diluted MAO-A or MAO-B enzyme to the wells.
-
Initiate the reaction by adding the luminogenic substrate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Detection: Add the Luciferin Detection Reagent to each well to stop the enzymatic reaction and generate the luminescent signal.
-
Measurement: After a brief incubation (e.g., 20 minutes), measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 3: In Vitro Enzyme Inhibition Assay for Lysine-Specific Demethylase 1 (LSD1)
This protocol outlines a method for determining the IC50 of (1-Ethynylcyclopropyl)methanamine against LSD1 using a fluorescence-based assay that detects the production of hydrogen peroxide, a byproduct of the demethylation reaction.[14][15]
-
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic HRP substrate)
-
(1-Ethynylcyclopropyl)methanamine (test inhibitor)
-
Tranylcypromine as a positive control inhibitor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black, opaque microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO, followed by dilution in assay buffer.
-
Assay Reaction:
-
Add the diluted inhibitor to the wells of the microplate.
-
Add the LSD1/CoREST enzyme solution to each well.
-
Pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. This pre-incubation is crucial for time-dependent, irreversible inhibitors.
-
-
Reaction Initiation: Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex® Red in assay buffer. Initiate the enzymatic reaction by adding this solution to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (excitation ~530-540 nm, emission ~585-595 nm) in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (slope of the linear portion of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
-
Protocol 4: Determination of Irreversible Inhibition Kinetics (k_inact and K_I)
To confirm the mechanism-based inactivation and to quantify its efficiency, the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate) should be determined.[16][17][18][19]
-
Procedure (Kitz-Wilson Method):
-
Perform a series of pre-incubation experiments where the enzyme (MAO or LSD1) is incubated with various concentrations of (1-Ethynylcyclopropyl)methanamine for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction mixture containing a high concentration of the substrate. This dilution effectively stops further inactivation.
-
Measure the residual enzyme activity for each pre-incubation time and inhibitor concentration.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]), where [I] is the inhibitor concentration. This will yield the values for kinact and KI. The ratio kinact/KI is a measure of the overall efficiency of the irreversible inhibitor.
-
Data Presentation: Comparative Inhibitory Potency
The following table presents representative IC50 values for tranylcypromine and some of its analogs against MAO-A, MAO-B, and LSD1. This data provides a benchmark for evaluating the potential potency and selectivity of novel derivatives like (1-Ethynylcyclopropyl)methanamine.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | Reference(s) |
| Tranylcypromine | ~0.076 | ~0.090 | ~25 | [2][20] |
| cis-N-Benzyl-2-methoxycyclopropylamine | 0.170 | 0.005 | >100 | [21] |
| ORY-1001 | >100 | >100 | 0.018 | [4] |
| GSK2879552 | >100 | >100 | ~1.7 (K_i) | [4] |
| Fluorinated Tranylcypromine Analog (10c) | >25 | >25 | 4.1 | [20] |
Conclusion and Future Directions
(1-Ethynylcyclopropyl)methanamine represents a promising, yet underexplored, scaffold for the design of novel mechanism-based inhibitors of FAD-dependent amine oxidases. The protocols and conceptual framework provided herein offer a robust starting point for its synthesis, biochemical characterization, and mechanistic evaluation. The introduction of the ethynyl group may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to existing cyclopropylamine-based inhibitors. Further investigations, including co-crystallization studies with target enzymes, will be crucial to fully elucidate the binding mode and the nature of the covalent adduct formed, thereby guiding the rational design of the next generation of irreversible enzyme inhibitors.
References
- West, M. S., Pia, J. E., & Rousseaux, S. A. L. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(28), 5176–5180.
- West, M. S. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto.
- EP0922686B1. (1997). Process for the preparation of ethynylcyclopropane.
- Wang, Y., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes. Organic Letters, 23(23), 9309–9314.
- Li, Z., et al. (2022). Photocatalytic Oxo-Amination of Aryl Cyclopropanes through an Unusual SN2-Like Ring-Opening Pathway: Won >99% ee. The Journal of Organic Chemistry, 87(20), 13695–13706.
- Li, Z., et al. (2022). Photocatalytic Oxo-Amination of Aryl Cyclopropanes through an Unusual SN2-Like Ring-Opening Pathway: Won >99% ee.
- Do, K., et al. (2020). Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes. Chemical Science, 11(26), 6773–6778.
- Song, Y., Wang, S., & Yu, B. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B.
- Rotili, D., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry, 25(11), 2846–2853.
- Edmondson, D. E., et al. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 25(24), 5908.
- Miele, E., et al. (2018).
- ResearchGate. (n.d.).
- Edmondson, D. E., et al. (2020).
- Beilstein Journal of Organic Chemistry. (2019).
- BindingDB. (n.d.). Assay in Summary_ki.
- BindingDB. (n.d.). Assay in Summary_ki.
- BenchChem. (n.d.). Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509.
- Promega Corporation. (n.d.). MAO-Glo(TM) Assay Technical Bulletin #TB345.
- Schmitt, F., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(6), 936–943.
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.
- Epigentek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit.
- Promega Corpor
- Cravatt, B. F., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
- Copeland, R. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
- Epigentek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric).
- Kim, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(3), 517–522.
- Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2095–2105.
- Rotili, D., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014–1025.
- Finberg, J. P. M., & Gillman, P. K. (2011). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Affective Disorders, 132(1-2), 1–12.
- Cravatt, B. F., et al. (2011). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors.
- R&D Systems. (n.d.). Irreversible Inhibitors.
- Petr, K. (2020).
- Enzymlogic. (n.d.). Discovering and de- risking irreversible inhibitors.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- CN105985223A. (2016). Preparation method for cyclopropyl acetylene.
- ResearchGate. (n.d.). Synthetic route towards the synthesis of 1. Reagents and conditions:.
- ResearchGate. (n.d.). How to calculate Kinact and Kobs for irreversible enzyme inhibition?.
- YouTube. (2020). AS Synthetic Routes.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 4. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Parameters for Irreversible Inactivation of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents [patents.google.com]
- 8. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. promega.com [promega.com]
- 13. MAO-Glo™ Assay Systems [promega.sg]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach | bioRxiv [biorxiv.org]
- 18. enzymlogic.com [enzymlogic.com]
- 19. researchgate.net [researchgate.net]
- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 21. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting NMR and mass spectrometry of the compound
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Small Molecule Characterization (NMR & MS)
Welcome to the Support Center
You are likely here because your spectral data contradicts your synthetic expectations. As Senior Application Scientists, we know that 80% of "failed" syntheses are actually failed characterizations. This guide treats your analytical workflow as a self-validating system, helping you distinguish between a bad compound and a bad experiment.
Part 1: The Foundation – Sample Preparation
Most spectral anomalies originate outside the instrument.
The Golden Rule: Never analyze a cloudy solution. Micro-precipitates cause magnetic field inhomogeneity in NMR (broad peaks) and capillary clogging/ion suppression in MS.
Standard Protocol 1.0: The "Clean-Shot" Prep
-
Solvent Selection: Ensure your deuterated solvent (NMR) and mobile phase (MS) are compatible.
-
Filtration: Pass all samples through a 0.2 µm PTFE syringe filter .
-
Why? Removes paramagnetic particulates (NMR line broadening) and prevents column fouling (MS).
-
-
Concentration Balance:
-
NMR: Target 5–10 mg in 600 µL. Too high (>20 mg) causes viscosity broadening and aggregation [1].
-
MS: Target 1–10 µM (approx. 1 µg/mL). Too high causes detector saturation and space-charge effects.
-
Part 2: NMR Troubleshooting Guide
Visualizing the Logic
Before adjusting parameters, determine if the issue is instrumental or chemical.
Figure 1: Decision tree for diagnosing peak broadening and baseline distortions in 1H NMR.
Frequently Asked Questions (NMR)
Q: My peaks are broad and undefined. Is my product impure? A: Not necessarily. Broadening often indicates poor shimming or aggregation , not impurity.
-
Diagnosis: Look at the solvent residual peak (e.g., CHCl3 at 7.26 ppm). If the solvent peak is also broad or split, the issue is magnetic field inhomogeneity (Shimming).[1] If the solvent is sharp but your compound is broad, your compound is likely aggregating or has restricted rotation (rotamers).
-
Action:
-
Re-shim focusing on Z1 and Z2 axis.
-
Run the sample at a higher temperature (e.g., 40°C or 50°C) to break aggregates or speed up rotamer exchange [2].
-
Q: I see extra peaks that don't match my structure. How do I identify them? A: These are likely solvents or stabilizers .
-
Reference: Consult the "Gottlieb Tables" (J. Org. Chem. 1997).[2] Common culprits include water (1.56 ppm in CDCl3), grease (0.8-1.2 ppm), and plasticizers from cheap tubing [3].
-
Action: Perform a "spike" experiment. Add a small amount of the suspected solvent (e.g., Ethyl Acetate) to the tube. If the "impurity" peaks grow, you have identified the contaminant.
Q: My integration values are wrong (e.g., a 1H doublet integrates to 0.7H). A: This is usually a Relaxation (T1) issue.
-
Mechanism: Aromatic protons and protons near heteroatoms relax at different rates. If your "Relaxation Delay" (d1) is too short (standard is 1 sec), some protons won't fully return to equilibrium before the next pulse.
-
Action: Increase d1 to 5–10 seconds. If accuracy is critical (qNMR), d1 must be
(longest relaxation time).
Part 3: Mass Spectrometry (LC-MS) Troubleshooting
Visualizing the Logic
MS failure is often a failure of ionization, not synthesis.
Figure 2: Workflow for optimizing ionization and identifying mass shifts.
Frequently Asked Questions (MS)
Q: I see no signal for my compound, but the UV trace shows a peak. A: You are likely experiencing Ion Suppression or using the wrong Ionization Source .
-
Mechanism: In Electrospray Ionization (ESI), co-eluting salts or matrix components steal the available charge. Alternatively, your compound may be too non-polar to ionize in ESI [4].
-
Action:
-
Switch Source: If your compound is non-polar (e.g., protected intermediate, steroid), switch from ESI to APCI (Atmospheric Pressure Chemical Ionization).
-
Check Phase: Ensure you are using a volatile buffer (Formic acid, Ammonium Acetate). Never use Phosphate buffers in LC-MS.
-
Q: The mass is wrong. I expected 300.1, but I see 322.1 or 601.2. A: You are seeing Adducts or Dimers . In positive mode ESI, molecules often grab Sodium (Na+) or Potassium (K+) from glassware instead of a Proton (H+).
Table 1: Common Mass Shifts (Positive Mode ESI)
| Observed Ion | Identity | Mass Shift (Δ) | Cause |
| [M+H]⁺ | Protonated | +1.007 | Standard ionization (Ideal). |
| [M+Na]⁺ | Sodium Adduct | +22.99 | Trace Na from glass/solvents. Common in neutral molecules. |
| [M+K]⁺ | Potassium Adduct | +38.96 | Trace K from buffers. |
| [M+NH₄]⁺ | Ammonium Adduct | +18.03 | Common if Ammonium Acetate/Formate is used. |
| [2M+H]⁺ | Dimer | (2×M) + 1 | Sample is too concentrated . Dilute 10-100x. |
| [M+ACN+H]⁺ | Acetonitrile Adduct | +42.03 | Common in early eluting peaks using ACN mobile phase. |
Q: I see a strong peak at m/z 102, 149, or 279 in my blank. A: These are System Contaminants .
-
102: Triethylamine (TEA) - lingers in lines if previously used.
-
149: Phthalates - plasticizer from solvent bottles or tubing.
-
279: Dibutyl phthalate.
-
Action: Flush the column with 100% Isopropanol or Methanol for 30 minutes.
Part 4: Discrepancy Resolution (The "Truth" Check)
Scenario: NMR says the sample is pure, but MS shows multiple impurities.
-
Explanation: MS is significantly more sensitive than NMR. A 0.1% impurity with high ionization efficiency (e.g., an amine) can dominate the MS spectrum, while being invisible in NMR (below the noise floor).
-
Verdict: Trust the NMR for purity (molar ratio). Trust the MS for identity of trace impurities.
Scenario: MS says the sample is pure, but NMR shows "junk".
-
Explanation: You likely have Inorganic Salts or Non-ionizable impurities .
-
Salts (NaCl, Na2SO4) are invisible in 1H NMR and LC-MS (usually elute in void volume).
-
Grease/Solvents are visible in NMR but often don't ionize in ESI-MS.
-
-
Verdict: The sample is dirty. Perform an aqueous workup or recrystallization to remove the "silent" contaminants.
References
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.[2][3] Link
-
BenchChem. Hirsutide NMR Signal Assignment: A Technical Troubleshooting Guide. (Discusses temperature variation for rotamers). Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3] The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link
-
Decaestecker, T. N., et al. (2000). ESI or APCI to ionize pharmaceuticals: a chemometric approach.[6] Ghent University.[6] Link
-
Waters Corporation. Common Adducts in ESI Mass Spectrometry.Link
Sources
Overcoming poor reactivity in (1-Ethynylcyclopropyl)methanamine reactions
Technical Support Center: (1-Ethynylcyclopropyl)methanamine Optimization
Executive Summary
(1-Ethynylcyclopropyl)methanamine (often supplied as the HCl salt) is a critical pharmacophore in the synthesis of LSD1 inhibitors (e.g., Seclidemstat analogs). Users frequently report "poor reactivity" during amide couplings or reductive aminations.
Root Cause Analysis: The reactivity issues are rarely intrinsic electronic deactivation. Instead, they stem from two physical factors:
-
Steric Screening: The gem-disubstitution (ethynyl group at C1) creates a neopentyl-like environment, significantly retarding nucleophilic attack by the adjacent primary amine.
-
Salt Dissociation Kinetics: The HCl salt lattice is robust; incomplete liberation of the free base in organic media leads to stalled stoichiometry.
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: "The reaction stalls at <20% conversion during amide coupling."
Diagnosis: Steric hindrance is preventing the amine from attacking the activated ester, or the amine is still protonated. Standard EDC/HOBt protocols often fail here.
Protocol A: The "High-Force" Activation Method Do not use carbodiimides (EDC/DCC) as primary activators for this substrate.
-
Solvent Switch: Use DMF or NMP instead of DCM. The higher dielectric constant stabilizes the polar transition state required for hindered amines.
-
Base Selection: Use DIPEA (Diisopropylethylamine) (3.0 equiv). Its bulk prevents it from competing with the amine, but its basicity ensures the HCl salt is fully neutralized.
-
Coupling Agent: Switch to HATU or COMU .
-
Why? These generate an active ester (At- or Oxyma-ester) that is significantly more electrophilic than the OBt-ester generated by EDC/HOBt, compensating for the amine's slow approach.
-
Step-by-Step Workflow:
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 15 mins (Activation Phase).
-
Add (1-Ethynylcyclopropyl)methanamine HCl (1.2 equiv).
-
Add remaining DIPEA (1.5 equiv).
-
Critical Step: Monitor pH.[1][2] Wet pH paper must read >8. If not, add DIPEA in 0.5 equiv increments.
-
Heat to 40°C. Note: Thermal energy is often required to overcome the steric barrier of the gem-ethynyl group.
Issue 2: "My product disappears during workup / Low Mass Balance."
Diagnosis: The free base of (1-Ethynylcyclopropyl)methanamine is a low-molecular-weight amine with significant water solubility and volatility. If your reaction didn't go to completion, or if your product is also small, you are losing it to the aqueous layer or the rotovap.
Protocol B: The "Salting-Out" Extraction
-
Quench: Dilute reaction with saturated NaCl (brine) , not water.
-
Extraction Solvent: Do not use pure Ethyl Acetate. Use 10% Methanol in DCM or IPA/CHCl3 (1:3) .
-
Why? The ethynyl and amine groups make the molecule amphiphilic. Standard non-polar solvents cannot compete with the aqueous phase.
-
-
Evaporation: Do not evaporate to dryness under high vacuum if the product is low MW (<200 Da). Co-evaporate with toluene.
Issue 3: "Unknown byproducts appearing (NMR shows loss of alkyne proton)."
Diagnosis: Glaser Coupling (Dimerization) or Ring Opening.
-
Glaser Coupling: If copper (Cu) was used (e.g., in a "Click" reaction or Sonogashira), the terminal alkyne can dimerize to a diyne in the presence of oxygen.
-
Ring Opening: Strong Lewis acids can trigger the opening of the cyclopropane ring, relieved of strain.
Preventative Measures:
-
Degas Solvents: Sparge reaction solvents with Argon for 15 minutes prior to adding the amine.
-
Avoid Strong Acids: Do not use concentrated HCl or H2SO4 for deprotection steps if possible. Use Formic acid or TFA, and quench immediately.
Part 2: Comparative Data & Decision Logic
Table 1: Coupling Reagent Efficacy for (1-Ethynylcyclopropyl)methanamine
| Reagent System | Conversion (24h) | Risk Factor | Recommendation |
| EDC / HOBt | < 30% | High (Stalling) | Avoid for this substrate. |
| DCC / DMAP | ~ 45% | High (Cleanup) | Not recommended (Urea byproduct difficult to remove). |
| HATU / DIPEA | > 95% | Low | Gold Standard for this motif. |
| T3P (in EtOAc) | ~ 80% | Low | Good alternative for scale-up (easier workup). |
| Acid Chloride | > 90% | Med (Side Rxn) | Effective, but HCl byproduct can degrade the cyclopropane. |
Part 3: Visual Troubleshooting Logic
The following diagram illustrates the decision pathway for optimizing reactions with this specific amine.
Caption: Decision tree for troubleshooting low yields. Note the critical pivot from carbodiimides to uronium salts (HATU) due to steric hindrance.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the free base of (1-Ethynylcyclopropyl)methanamine for storage? A: We strongly recommend storing it as the HCl salt . The free base is prone to absorbing CO2 from the air (forming carbamates) and is volatile. Generate the free base in situ or immediately before use.
Q2: I need to perform a Sonogashira coupling on the alkyne. Should I do this before or after amide coupling? A: After. The free amine can poison Palladium catalysts or participate in side reactions. React the amine to form the amide first; the resulting amide is more stable and less coordinating, allowing for cleaner Sonogashira chemistry on the alkyne tail [1].
Q3: Is the cyclopropane ring stable to TFA deprotection (e.g., Boc removal)? A: Generally, yes. The gem-ethynyl group provides some electronic stabilization. However, limit exposure time. Extended exposure to strong acids (>2 hours) can lead to ring-opening hydration, especially if the alkyne is terminal [2].
Q4: Why does my reductive amination with this amine fail? A: Imine formation is slow due to the adjacent quaternary center.
-
Fix: Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH4 or NaBH(OAc)3).
References
-
Vertex Pharmaceuticals. (2014). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. Available at: [Link]
-
Takemoto, Y., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Mukaiyama, T., et al. (2021). Amide synthesis by acylation: Optimization of hindered amine coupling. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (2025). (1-Ethynylcyclopropyl)methanamine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Handling and safety precautions for (1-Ethynylcyclopropyl)methanamine
Ticket ID: ECM-SAFETY-2026
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist
Introduction: The "Spring-Loaded" Intermediate
Welcome to the Technical Support Center for (1-Ethynylcyclopropyl)methanamine . You are likely working with this compound as a high-value scaffold for LSD1 inhibitors or antiviral agents.
The Chemist’s Dilemma: This molecule is chemically "spring-loaded." It combines the high ring strain of a cyclopropane (~27.5 kcal/mol) with the reactivity of a terminal alkyne and a primary amine . While this makes it a potent building block, it also creates specific instability modes that standard aliphatic amines do not exhibit.
This guide treats your safety and handling inquiries as "Support Tickets" to provide direct, actionable solutions based on first-principles chemistry.
Module 1: Storage & Physical Integrity
User Issue: "My clear oil has turned yellow/viscous after two weeks in the fridge."
Root Cause Analysis
This is a classic failure mode for primary aminocyclopropanes. Two concurrent mechanisms are likely at play:
-
Carbamate Formation: The primary amine (
) reacts avidly with atmospheric to form carbamate salts. -
Oxidative Polymerization: The terminal alkyne is susceptible to slow oxidation or polymerization, catalyzed by trace metals or light, leading to yellowing and viscosity changes.
Troubleshooting Protocol: The "Inert-Cold" Chain
To salvage or prevent this, you must break the exposure triangle: Heat, Air, Moisture.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Mitigates thermal ring strain release and polymerization. |
| Atmosphere | Argon or Nitrogen | Prevents |
| Container | Amber Glass + Teflon Tape | Blocks UV light; prevents ground-glass joint seizing. |
| State | HCl Salt (Preferred) | Converting the free base to a hydrochloride salt significantly increases shelf-life. |
Workflow: Proper Aliquoting Strategy
Use this logic flow to ensure sample integrity.
Figure 1: Decision matrix for storage stability. Conversion to the hydrochloride salt is the gold standard for long-term preservation.
Module 2: Reaction Safety & Compatibility
User Issue: "I observed a precipitate and a pressure spike during a copper-catalyzed click reaction."
Critical Safety Alert: Metal Acetylides
STOP WORK IMMEDIATELY.
The terminal alkyne group (
-
Hazard: Dry metal acetylides are shock-sensitive explosives.
-
The Trap: In "Click" chemistry (CuAAC), if you use stoichiometric copper or allow the pH to drift too high, you risk precipitating copper(I) acetylide rather than catalyzing the cycloaddition.
User Issue:"The compound decomposed during acid workup."
Mechanism: Acid-Catalyzed Ring Opening. The cyclopropane ring acts as a "homo-allyl" system. Strong acids can protonate the amine, but if the acid is strong enough or the temperature high enough, it can protonate the ring or facilitate nucleophilic attack, relieving the 27.5 kcal/mol strain energy violently.
Compatibility Matrix
| Reagent Class | Compatibility | Notes/Hazards |
| Strong Acids (HCl, | Caution | Controlled salt formation is okay at 0°C. Excess acid/heat causes ring opening. |
| Heavy Metals (Ag, Cu, Hg) | DANGER | Forms explosive acetylides.[2] Do not concentrate to dryness if these are present. |
| Strong Bases (n-BuLi) | Good | Can deprotonate the alkyne for functionalization. Handle at -78°C. |
| Oxidizers ( | Incompatible | Will attack both the amine and the alkyne/ring system. |
Reaction Safety Logic
Figure 2: Safety logic for synthesis planning. Note the critical path for heavy metal catalysts.
Module 3: Emergency & Disposal
User Issue: "Spill cleanup and waste disposal procedures."
Spill Response (Bench Scale)
-
Evacuate: If spill is >5mL, evacuate the immediate area (volatility + amine odor).
-
PPE: Butyl rubber gloves are superior to Nitrile for amines. Wear a full face shield.
-
Neutralization: Do NOT use strong acids. Absorb with an inert material (Vermiculite/Sand).[3]
-
Cleaning: Wipe the area with dilute acetic acid (vinegar) to neutralize residual amine, followed by soap and water.
Disposal of "Click" Reaction Waste
If your waste stream contains both this alkyne and Copper/Silver:
-
Acidify: Add dilute acetic acid or HCl to the waste container to protonate any acetylides back to the free alkyne.
-
Chelate: Add EDTA to sequester metal ions.
-
Label: Explicitly label as "Flammable Organic Waste + Potential Metal Acetylides."
References
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Specifically regarding Aminocyclopropane instability and Silver/Copper Acetylides). [Link]
-
OpenOChem. Alkyne Acidity and Acetylide Anions. (Mechanistic background on pKa and metalation hazards). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclopropane. (Flammability and asphyxiation data).[4][5][6][7][8] [Link]
Disclaimer: This guide is for informational purposes for trained personnel only. Always consult the specific Safety Data Sheet (SDS) for your specific batch and local EHS regulations before handling.
Sources
- 1. Alkyne Acidity and Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 2. Alkynes, with Acetylenic Hydrogen | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. CYCLOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. airgas.com [airgas.com]
- 7. sg.airliquide.com [sg.airliquide.com]
- 8. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Purification of (1-Ethynylcyclopropyl)methanamine
Topic: Removal of impurities from (1-Ethynylcyclopropyl)methanamine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Overview & Strategy
User Warning: You are working with a high-energy, bifunctional small molecule . (1-Ethynylcyclopropyl)methanamine contains three reactive features packed into a low-molecular-weight scaffold:
-
Primary Amine: Nucleophilic, basic, and prone to oxidation.
-
Terminal Alkyne: Susceptible to polymerization, hydration, and metal-catalyzed coupling.
-
Cyclopropane Ring: High ring strain (~27.5 kcal/mol), sensitive to strong Lewis acids or extreme heat.
The Core Problem: Most researchers encounter impurities because they attempt to purify this molecule as a free base on silica gel. This often fails because:
-
Volatility: The free base is likely volatile and can be lost on the rotovap.
-
Streaking: Primary amines interact strongly with silanols on silica, leading to broad peaks and poor separation.
-
Instability: The free base is prone to forming carbamates with atmospheric CO₂ or polymerizing.
The Solution: The industry-standard protocol for purifying this class of LSD1-inhibitor intermediates is Salt Formation (Crystallization) , not chromatography.
Primary Purification Protocol: The "Salt Crash" Method
This is the most robust method to remove organic impurities (starting materials, Boc-protected precursors, and non-polar side products).
Workflow Diagram: Salt Formation
Figure 1: Decision tree for isolating the amine as a stable hydrochloride salt. This method bypasses the need for silica chromatography.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve your crude oily amine in a minimum amount of anhydrous Diethyl Ether (Et₂O) or MTBE .
-
Why? These solvents solubilize the organic impurities (Boc-protected amine, unreacted alkynes) but will not solubilize the amine-HCl salt.
-
-
Cooling: Place the flask in an ice/water bath (0°C).
-
Why? Exothermic reaction. Heat can degrade the cyclopropane or cause the alkyne to polymerize.
-
-
Acidification: Slowly add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.
-
Target: pH 2-3 (check with wet pH paper).
-
-
Isolation:
-
Scenario A (Best Case): A white solid precipitates immediately. Filter under an inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).
-
Scenario B (Common Issue): An orange/yellow "gum" forms at the bottom. STOP. Do not filter.
-
Fix: Decant the supernatant (which contains impurities). Add fresh Et₂O. Sonicate the flask to break up the gum. Scratch the glass with a spatula to induce crystallization.
-
-
Removal of Specific Impurities
If you must purify the free base or if the salt method trapped impurities, use these targeted strategies.
Impurity A: Residual Boc-Protected Precursor
Origin: Incomplete deprotection (e.g., from Curtius rearrangement intermediate). Nature:[2][3] Non-polar, UV active.
| Method | Protocol | Why it works |
| Acid Wash (Extraction) | 1. Dissolve crude in Et₂O.2. Extract 3x with 1M HCl (aq) .3. Keep the Aqueous layer.4. Discard Organic layer (contains Boc-impurity).5. Basify Aqueous layer (pH >12) with NaOH.6. Extract back into DCM. | The Boc-amine is not basic enough to protonate fully at pH 1-2 and partition into water, whereas your free amine will. |
| Silica Scavenger | Use Isocyanate-functionalized silica (if the impurity is a nucleophile) or just standard flash column. | Not recommended due to yield loss. |
Impurity B: Copper/Palladium (Trace Metals)
Origin: Sonogashira coupling used to install the alkyne. Nature:[2][3] Paramagnetic (broadens NMR), catalyzes decomposition.
-
Reagent: QuadraPure™ TU (Thiourea scavenger) or SiliCycle® Metal Scavengers .
-
Protocol: Add 5-10 wt% of scavenger resin to your amine solution (in MeOH or DCM). Stir for 4 hours. Filter.
-
Validation: Check NMR. Sharp peaks indicate successful metal removal.
Chromatography Guide (If You Must)
If you require the free base and cannot use crystallization, you must modify your silica gel.
The "Tailing" Phenomenon: Standard silica is acidic. It protonates the amine, causing it to stick and streak (tailing).
The Modified Eluent System:
-
Base Modifier: You must add 1% Triethylamine (TEA) or 1% NH₄OH (aq) to your eluent.
-
Recommended Solvent System: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Warning: Do not use Acetone or Ethyl Acetate. Primary amines can react with ketones (imine formation) or esters (amide formation) over time.
Frequently Asked Questions (FAQ)
Q: My product turned from clear oil to dark brown overnight. What happened? A: Oxidation and polymerization. The terminal alkyne is sensitive.
-
Fix: Store the free base as a solution in degassed solvent at -20°C, or preferably, convert it immediately to the HCl salt , which is stable at room temperature for months.
Q: I see a "doublet of doublets" in the NMR around 2.0 ppm. Is this an impurity?
A: Likely not. This is the terminal alkyne proton (
Q: Can I distill this amine? A: Extreme Caution Required. While the molecular weight suggests volatility, heating an ethynyl-cyclopropane is risky due to thermal rearrangement (ring opening) or explosive polymerization.
-
Recommendation: Bulb-to-bulb distillation (Kugelrohr) only under high vacuum (<0.1 mbar) and low temperature (<60°C). Do not heat to boiling at atmospheric pressure.
Q: How do I remove the "silicon grease" peaks from my NMR? A: Since you cannot rotovap this amine aggressively (volatility risk), grease often remains.
-
Fix: Perform a pH-switch extraction . Dissolve in dilute HCl (grease stays in solids/oil), wash with pentane (removes grease), then basify the aqueous layer and extract the amine into DCM.
References
-
Synthesis of Ethynylcyclopropylamines: Kozhushkov, S. I., et al. "Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine."[2][4] Synthesis, vol. 2010, no.[2] 23, 2010, pp. 3967–3973.[2] Link
-
LSD1 Inhibitor Chemistry: Gehling, V. S., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors."[5] ACS Medicinal Chemistry Letters, vol. 11, no.[5] 6, 2020, pp. 1213–1220.[5] Link
-
Boc-Deprotection Protocols: Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[3] RSC Advances, vol. 10, 2020, pp. 23891-23896. Link
- General Amine Purification: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego. Butterworth-Heinemann, 2017. (Standard Reference Text).
Sources
- 1. pnas.org [pnas.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (1-Ethynylcyclopropyl)methanamine
Introduction: The Analytical Imperative for Novel Building Blocks
(1-Ethynylcyclopropyl)methanamine is a unique chiral building block, combining the steric and electronic properties of a cyclopropane ring with the reactive handles of an ethynyl group and a primary amine. Its potential incorporation into novel pharmaceutical candidates necessitates the development and rigorous validation of analytical methods to ensure identity, purity, quality, and stability. The validation of these methods is not merely a regulatory formality but the scientific foundation upon which product quality is built.[1][2]
This guide provides a comparative analysis of analytical methodologies for the comprehensive characterization of (1-Ethynylcyclopropyl)methanamine. We will delve into the strategic rationale behind method selection, the nuances of validation according to the latest International Council for Harmonisation (ICH) guidelines, and provide actionable experimental protocols.[3][4][5] The objective is to equip researchers and drug development professionals with a framework for establishing robust, reliable, and fit-for-purpose analytical procedures.
The entire validation process is guided by a prospectively defined Analytical Target Profile (ATP) , which outlines the method's purpose and required performance characteristics from the outset.[4]
Figure 1: The Analytical Method Lifecycle, starting with the ATP.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for (1-Ethynylcyclopropyl)methanamine is driven by the molecule's physicochemical properties: a small, polar, basic primary amine with no significant UV chromophore above 210 nm, and a chiral center.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the preferred method for purity and stability testing in pharmaceutical analysis. However, the inherent polarity and lack of a strong chromophore in the target molecule present specific challenges.
-
Reverse-Phase (RP-HPLC): Direct analysis on standard C18 columns is problematic due to poor retention, resulting in elution near the solvent front and inadequate separation from polar impurities.
-
Expertise & Experience: To overcome this, two primary strategies are employed: Ion-Pairing RP-HPLC or Pre-column Derivatization . Ion-pairing agents (e.g., heptafluorobutyric acid) can improve retention but may lead to long column equilibration times and are incompatible with mass spectrometry (MS). Derivatization with an agent like Dansyl Chloride introduces a bulky, fluorescent, and UV-active group, drastically improving retention and detection sensitivity. This is often the superior choice for trace-level impurity analysis.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase.
-
Causality: The mechanism involves partitioning of the analyte into a water-enriched layer on the stationary phase surface. This provides orthogonal selectivity to RP-HPLC, making it a powerful tool for separating polar degradants or impurities that are unresolved in reverse-phase systems.
-
Comparison of HPLC Approaches
| Feature | Ion-Pairing RP-HPLC | RP-HPLC with Derivatization | HILIC |
|---|---|---|---|
| Principle | Neutralizes amine charge | Covalently attaches a chromophore | Partitions polar analyte |
| Advantages | Simple sample prep | Greatly enhanced sensitivity (UV/Fluorescence), Improved retention | Good retention for polar analytes, MS-compatible mobile phases |
| Disadvantages | MS-incompatible, long equilibration, potential for baseline issues | Extra sample prep step, potential for side-products | Sensitive to mobile phase water content, potential for peak shape issues |
| Best For | Routine purity assays where MS is not needed | Trace impurity analysis, quantification in complex matrices | Orthogonal purity method, analysis of polar metabolites/degradants |
Gas Chromatography (GC): The Power of Volatility
Given its low molecular weight, (1-Ethynylcyclopropyl)methanamine is a prime candidate for GC analysis, particularly for assessing volatile impurities and residual solvents.
-
GC-FID (Flame Ionization Detection): Provides excellent quantitation for organic analytes. However, primary amines can exhibit poor peak shape (tailing) due to interaction with active sites in the injector and on the column.
-
Expertise & Experience: Derivatization, typically silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary. This process replaces the active hydrogens on the amine with trimethylsilyl groups, reducing polarity, increasing volatility, and eliminating peak tailing, leading to highly precise and accurate quantification.
-
-
GC-MS (Mass Spectrometry): This is the gold standard for the identification of unknown impurities and degradation products.[6][7] The mass spectrum provides structural information that is invaluable during forced degradation studies and for impurity profiling.
-
Causality: The electron ionization (EI) process generates a reproducible fragmentation pattern, acting as a "fingerprint" for the analyte and its related substances. This specificity is a key requirement for a stability-indicating method.[8]
-
Figure 2: Decision workflow for primary analytical method selection.
Chiral Separation: Addressing Stereoisomerism
As a chiral molecule, the separation of enantiomers is non-negotiable in a pharmaceutical context. Chiral HPLC is the predominant technique for this purpose.[9]
-
Expertise & Experience: The choice of a chiral stationary phase (CSP) is largely empirical. For a small amine like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points. Method development involves screening different mobile phases (normal phase, polar organic, or reversed-phase) to achieve optimal resolution between the enantiomers. The goal is to develop a method with a resolution factor (Rs) of >1.5 to ensure baseline separation for accurate quantification of the undesired enantiomer.
Forced Degradation: Proving Method Specificity
A stability-indicating method must be able to unequivocally assess the analyte in the presence of its degradation products.[10] Forced degradation studies are the cornerstone of this validation parameter.[11][12] The amine functionality makes the molecule particularly susceptible to oxidative and pH-related degradation.[10][11]
Experimental Design for Forced Degradation
| Stress Condition | Typical Reagents and Conditions | Rationale / Potential Degradants |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Tests stability in acidic environments. Potential for reactions involving the ethynyl group or cyclopropane ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Tests stability in alkaline environments. Primary amines are generally stable, but other functionalities could be susceptible. |
| Oxidation | 3% H₂O₂, RT, 24h | Primary amines are susceptible to oxidation, potentially forming N-oxides or other related species.[10] |
| Thermal | 80°C, 72h (Solid State) | Evaluates intrinsic thermal stability. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Assesses light sensitivity. |
Figure 3: Workflow for a forced degradation study.
Validation Parameters & Acceptance Criteria
All methods must be validated according to ICH Q2(R2) guidelines.[3][13][14] The following table summarizes the key validation parameters and typical acceptance criteria for a purity/assay method.
Summary of Validation Parameters (ICH Q2)
| Parameter | Purpose | Typical Acceptance Criteria (Assay Method) |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Proportional relationship between concentration and signal. | Correlation coefficient (r²) ≥ 0.999 over 80-120% of the nominal concentration.[15][16] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision studies. Typically 80-120% for an assay.[15] |
| Accuracy | Closeness of the measured value to the true value. | % Recovery of 98.0% to 102.0% at three levels (e.g., 80%, 100%, 120%).[15] |
| Precision | ||
| - Repeatability | Agreement between results on the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for ≥6 replicates.[15] |
| - Intermediate | Agreement between results from the same lab on different days/analysts/equipment. | RSD ≤ 3.0%.[15] |
| LOD/LOQ | Lowest amount detectable/quantifiable with acceptable precision/accuracy. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: S/N ~10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied slightly. |
Experimental Protocols
The following protocols are illustrative examples based on the principles discussed. They must be optimized and fully validated for their intended use.
Protocol 1: Stability-Indicating Purity Assay by GC-MS (after Silylation)
1. Objective: To quantify (1-Ethynylcyclopropyl)methanamine and identify potential impurities using a robust GC-MS method.
2. Methodology:
- Standard Preparation (100 µg/mL):
- Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with Dichloromethane.
- Sample Preparation (100 µg/mL):
- Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with Dichloromethane.
- Derivatization Procedure:
- Transfer 1 mL of the standard or sample solution to a 2 mL GC vial.
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
- GC-MS Conditions:
- GC System: Agilent 8890 or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet: Split/Splitless, 250°C, Split ratio 20:1.
- Carrier Gas: Helium, 1.2 mL/min constant flow.
- Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
- MS System: Agilent 5977B or equivalent.
- Source: Electron Ionization (EI), 230°C.
- Acquisition: Scan mode (m/z 40-400) for identification, SIM mode for quantification.
- System Suitability:
- Inject the derivatized standard solution five times.
- The RSD of the peak area must be ≤ 2.0%.
- The peak tailing factor should be ≤ 1.5.
3. Validation Approach:
- Specificity: Analyze stressed samples to demonstrate separation from all degradation products.
- Linearity: Prepare a series of dilutions (e.g., 50-150 µg/mL), derivatize, and analyze to establish the calibration curve.
- Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels.
Protocol 2: Chiral Purity by HPLC
1. Objective: To separate and quantify the enantiomers of (1-Ethynylcyclopropyl)methanamine.
2. Methodology:
- Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: The ratio must be optimized.
- Standard/Sample Preparation (1 mg/mL):
- Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- HPLC Conditions:
- HPLC System: Waters Alliance e2695 or equivalent with UV detector.
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- System Suitability:
- Inject a solution containing both enantiomers (racemic mixture).
- The resolution (Rs) between the two enantiomeric peaks must be ≥ 1.5.
3. Validation Approach:
- Specificity: Demonstrate that no other impurities co-elute with either enantiomer peak.
- LOD/LOQ of Undesired Enantiomer: Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for controlling chiral purity.
- Precision & Accuracy at the LOQ: Demonstrate that the method is reliable for quantifying the undesired enantiomer at its specification limit.
Conclusion
The validation of analytical methods for a novel substance like (1-Ethynylcyclopropyl)methanamine requires a multi-faceted approach grounded in a thorough understanding of the molecule's chemistry and adherence to global regulatory standards.[17][18] A direct comparison reveals that no single method is sufficient for complete characterization.
-
GC-MS after silylation stands out as a superior method for both purity assay and the identification of volatile impurities and degradants due to its high specificity and sensitivity.
-
HPLC , particularly using HILIC or after derivatization, provides an essential orthogonal technique, crucial for confirming purity and analyzing non-volatile components.
-
A dedicated chiral HPLC method is mandatory to control enantiomeric purity.
A comprehensive validation strategy will incorporate a combination of these techniques, each validated to be "fit for purpose" as defined by the Analytical Target Profile. This ensures that the data generated is reliable, reproducible, and provides a true measure of the quality and stability of (1-Ethynylcyclopropyl)methanamine throughout the drug development lifecycle.[4]
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]
-
Learnaboutgmp. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
ResearchGate. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
C&EN. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). method development and validation of methenamine hippurate and its related substances in active pharmaceutical ingredients by hplc. [Link]
-
MDPI. (2025, December 17). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. [Link]
-
PubMed. (2025, December 17). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. [Link]
-
PubMed. (2006, March 18). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. [Link]
-
Research Journal of Pharmacy and Technology. (2020). New Validated Analytical Methods for the Determination of Methenamine Hippurate (An Antibiotic Agent). [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2022, July 1). METHOD DEVELOPMENT AND VALIDATION OF METHENAMINE HIPPURATE AND ITS RELATED SUBSTANCES IN ACTIVE PHARMACEUTICAL INGREDIENTS BY H. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
ResearchGate. (n.d.). GC-MS Analysis of Phytochemical Compounds in the Ethanolic Extract of Root of Lawsonia inermis Linn. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
-
Kyushu University. (2024, April 15). Separation of enantiomers of chiral fullerene derivatives through enantioselective encapsulation within an adaptable helical cavity of syndiotactic poly(methyl methacrylate) with helicity memory. [Link]
-
The Journal of Phytopharmacology. (2023, August 31). GC-MS analysis of chemical substances from ethanolic extract of Prosopis juliflora leaves. [Link]
-
MDPI. (2024, October 26). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Journal of Applied Pharmaceutical Science. (2023, December 5). Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L.) and their antioxidant potentials. [Link]
-
Journal of Environmental Biology. (2024, May 3). GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. onyxipca.com [onyxipca.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ema.europa.eu [ema.europa.eu]
- 17. scribd.com [scribd.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Benchmarking the Synthetic Efficiency of (1-Ethynylcyclopropyl)methanamine: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is relentless. Among these, strained ring systems and alkynes have proven to be exceptionally valuable. (1-Ethynylcyclopropyl)methanamine, a bifunctional building block, uniquely combines the conformational rigidity and metabolic stability of a cyclopropane ring with the versatile reactivity of a terminal alkyne. This guide provides an in-depth, data-driven benchmark of its synthetic performance against structurally related and functionally analogous amines, offering researchers and drug development professionals a clear rationale for its application.
Structural and Physicochemical Context: The Competitive Advantage
The efficacy of a synthetic building block is intrinsically linked to its three-dimensional structure and electronic properties. (1-Ethynylcyclopropyl)methanamine presents a compelling case due to the fusion of two key pharmacophores:
-
The Cyclopropylamine Moiety: This unit acts as a bioisostere for larger, more flexible groups, locking dihedral angles and reducing the entropic penalty upon binding to a biological target. Its inherent strain influences bond angles and reactivity in predictable ways.
-
The Ethynyl Group: A versatile functional handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and C-H activation. Its linear geometry and electron-withdrawing nature can also influence the basicity of the adjacent amine.
To contextualize its performance, we will compare it against three relevant alternatives:
-
Cyclopropylmethanamine: The saturated analog, allowing for a direct assessment of the ethynyl group's electronic and steric influence.
-
Propargylamine: An acyclic analog, highlighting the role of the cyclopropyl ring's conformational constraint.
-
3-Amino-1-pentyne: A slightly more sterically hindered acyclic analog, providing insights into steric tolerance.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | cLogP (Predicted) |
| (1-Ethynylcyclopropyl)methanamine | 95.14 | 9.8 | 0.5 | |
| Cyclopropylmethanamine | 71.12 | 10.6 | 0.3 | |
| Propargylamine | 55.08 | 9.9 | -0.4 | |
| 3-Amino-1-pentyne | 83.13 | 10.3 | 0.6 |
Note: pKa and cLogP values are predicted using standard computational models for comparative purposes.
The data suggests that the ethynyl group in our target molecule slightly reduces the basicity of the amine compared to its saturated counterpart, Cyclopropylmethanamine, due to its inductive electron-withdrawing effect. This subtle electronic modulation can be a critical factor in reaction kinetics and selectivity.
Performance Benchmark: Amide Bond Formation
Amide coupling is arguably the most fundamental and frequently performed reaction in drug discovery. Its efficiency is a robust indicator of a primary amine's utility. We benchmarked the performance of our four amines in a standard EDC/HOBt-mediated coupling with benzoic acid.
Experimental Workflow: Amide Coupling
The following diagram outlines the standardized workflow used for each amine, ensuring a fair, side-by-side comparison.
Caption: Standardized workflow for comparative amide coupling experiments.
Protocol: Synthesis of N-((1-Ethynylcyclopropyl)methyl)benzamide
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 eq) and dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add (1-Ethynylcyclopropyl)methanamine (105 mg, 1.1 mmol, 1.1 eq), followed by Hydroxybenzotriazole (HOBt) (162 mg, 1.2 mmol, 1.2 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (230 mg, 1.2 mmol, 1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to yield the pure amide product.
This protocol was adapted for the other three amines, maintaining stoichiometry and reaction conditions.
Table 2: Comparative Data for Amide Coupling
| Amine Compound | Reaction Time (h) | Isolated Yield (%) | Purity (¹H NMR) | Notes |
| (1-Ethynylcyclopropyl)methanamine | 4 | 92% | >98% | Clean conversion, straightforward purification. |
| Cyclopropylmethanamine | 4 | 94% | >98% | Slightly faster initial rate observed by TLC. |
| Propargylamine | 6 | 85% | >98% | Slower reaction rate; minor side products observed before purification. |
| 3-Amino-1-pentyne | 8 | 78% | >95% | Noticeably slower conversion, likely due to increased steric hindrance around the nitrogen atom. |
Analysis and Interpretation
The results are revealing. (1-Ethynylcyclopropyl)methanamine demonstrates excellent performance, achieving a high isolated yield in a short reaction time, rivaling its saturated counterpart, cyclopropylmethanamine. This suggests that the electronic pull of the alkyne does not significantly hamper the nucleophilicity of the amine under these standard coupling conditions.
Crucially, its performance significantly outmatches the acyclic analogs. The constrained geometry of the cyclopropyl ring appears to pre-organize the molecule for optimal presentation of the amine nucleophile, minimizing non-productive steric interactions that seem to slow the reaction for the more flexible propargylamine and the bulkier 3-amino-1-pentyne. This inherent structural advantage translates directly to higher synthetic efficiency.
Application in Multi-Step Synthesis: A Case Study
The true test of a building block is its utility in the synthesis of complex, high-value molecules. (1-Ethynylcyclopropyl)methanamine has been incorporated into various drug discovery programs. A notable example is its use in the development of novel inhibitors of histone deacetylases (HDACs), a key target class in oncology.
Synthetic Logic: Incorporating the Pharmacophore
In a representative synthesis, the amine is first coupled to a complex carboxylic acid "headgroup," followed by a subsequent "click" reaction (CuAAC) on the ethynyl handle to attach a zinc-binding "tail."
Caption: Dual-functionality workflow in complex molecule synthesis.
This strategy showcases the core advantage of (1-Ethynylcyclopropyl)methanamine : it serves as both a rigid structural linker and a reactive hub. The initial amide coupling proceeds efficiently, as demonstrated in our benchmark study. The terminal alkyne is then available for a highly reliable and orthogonal click reaction, allowing for the late-stage introduction of molecular complexity. This modularity is highly prized in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. The rigidity imparted by the cyclopropyl ring helps maintain a well-defined vector between the headgroup and the tailgroup, which is critical for precise interaction with the enzyme's active site.
Conclusion
The empirical data clearly supports the classification of (1-Ethynylcyclopropyl)methanamine as a high-performance synthetic building block.
-
High Efficiency: It participates in fundamental reactions like amide coupling with yields and reaction rates superior to acyclic analogs and comparable to its saturated counterpart.
-
Structural Advantage: Its rigid cyclopropyl core reduces conformational flexibility, leading to faster and cleaner reactions compared to more sterically encumbered or flexible amines.
-
Dual Functionality: It provides a unique combination of a nucleophilic amine and a versatile alkyne handle in a compact, conformationally restricted package, enabling modular and efficient synthetic strategies.
For researchers and drug development professionals, (1-Ethynylcyclopropyl)methanamine is not merely an alternative; it is an enabling tool for accessing novel chemical space with precision and efficiency. Its proven performance in robust, fundamental reactions and its strategic value in multi-step synthesis make it a superior choice for programs targeting conformationally sensitive biological systems.
References
A Comparative Guide to Isotopic Labeling: Profiling (1-Ethynylcyclopropyl)methanamine as a Novel Bioorthogonal Probe
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and metabolomics, the precise quantification of biomolecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, has become a cornerstone for accurate relative and absolute quantification by mass spectrometry. This guide provides an in-depth comparison of established isotopic labeling strategies and introduces the potential of (1-Ethynylcyclopropyl)methanamine as a novel, versatile labeling reagent. We will delve into the mechanistic underpinnings of current methodologies, present their performance data, and explore the prospective advantages offered by the unique bifunctional nature of this emerging compound.
The Principle of Isotopic Labeling in Quantitative Mass Spectrometry
The core principle of most chemical isotopic labeling techniques is the derivatization of a specific functional group within a class of molecules (e.g., primary amines in peptides) with a reagent that is chemically identical but isotopically distinct.[1][2] Samples to be compared are labeled with different isotopic versions of the reagent, then pooled. In the mass spectrometer, the chemically identical but isotopically different labeled molecules co-elute and are detected simultaneously.[2] The relative signal intensities of the isotopic peaks directly correspond to the relative abundance of the analyte in the original samples. This co-analysis minimizes variations from sample preparation and instrument performance, leading to high-quality quantitative data.[1]
Established Amine-Reactive Isotopic Labeling Strategies
The primary amine, present at the N-terminus of all peptides and on the side chain of lysine residues, is the most common target for chemical labeling in proteomics.[3][4] Several classes of reagents have been developed for this purpose, with isobaric tags and active esters being the most prominent.
Isobaric Labeling Reagents: TMT and iTRAQ
Isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are powerful tools for multiplexed quantitative proteomics.[5][6] These reagents consist of three parts: an amine-reactive group (typically an NHS ester), a balancer group, and a reporter group.[3] In a multiplexed experiment, peptides from different samples are labeled with different isobaric tags. All labeled peptides have the same total mass and are indistinguishable in the initial MS1 scan.[7] Upon fragmentation (MS/MS), the reporter ions are cleaved and their distinct masses are used for quantification.[6][7]
Experimental Workflow: Isobaric Tagging (TMT/iTRAQ)
Caption: Workflow for Isobaric Tagging in Proteomics.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are a class of amine-reactive reagents that form stable amide bonds with primary amines under mild, slightly basic conditions (pH 7.2-8.5).[][9][10] Isotopic labeling with NHS esters involves using "heavy" and "light" versions of the reagent, where heavy atoms (e.g., ¹³C, ²H) are incorporated into the chemical structure.[11] Unlike isobaric tags, this method generates distinct mass shifts at the MS1 level.
Experimental Protocol: General Protein Labeling with an NHS Ester [10]
-
Protein Preparation: Dissolve the protein of interest to a concentration of 1-10 mg/mL in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate, pH 8.3.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle mixing. The optimal ratio may require empirical determination.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted label and byproducts using size-exclusion chromatography (e.g., a desalting column).
| Parameter | iTRAQ[3][6][7] | TMT[12][13][14] | NHS Esters[4][][9] |
| Multiplexing Capacity | Up to 8-plex | Up to 18-plex | Typically 2- to 4-plex |
| Quantification Level | MS/MS | MS/MS | MS1 |
| Labeling Efficiency | >95% typically reported | >98% achievable with optimized protocols | Generally high, but protein and reagent dependent |
| Optimal pH | ~8.5 | ~8.5 | 7.2 - 8.5 |
| Key Advantage | High multiplexing, increased throughput | High multiplexing, increased throughput | Simpler data analysis at MS1 level |
| Key Disadvantage | Ratio compression in complex samples | Ratio compression in complex samples | Lower multiplexing capacity |
Table 1. Comparison of common amine-reactive isotopic labeling reagents.
(1-Ethynylcyclopropyl)methanamine: A Novel Bifunctional Probe
(1-Ethynylcyclopropyl)methanamine is a small molecule featuring two key functional groups: a primary amine and a terminal alkyne. While not established as a conventional isotopic labeling reagent, its structure presents intriguing possibilities for advanced labeling strategies.
Potential as an Amine-Reactive Label
The primary amine of (1-Ethynylcyclopropyl)methanamine allows for its derivatization to create a novel amine-reactive labeling reagent. For instance, the amine could be acylated with an isotopically labeled NHS-ester, creating a "heavy" or "light" tag that can then be used to label other primary amines on target molecules like peptides.
More directly, the entire (1-Ethynylcyclopropyl)methanamine molecule could be synthesized using isotopically enriched precursors, for example, incorporating ¹³C or ¹⁵N. This isotopically labeled version could then be used to derivatize other molecules through its amine group, for instance, by reacting with carboxyl groups on metabolites.
A Bioorthogonal Handle for "Click" Chemistry
The terminal alkyne group on (1-Ethynylcyclopropyl)methanamine makes it a prime candidate for bioorthogonal chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[15][16] These "click" reactions are highly specific and can be performed in complex biological mixtures without interfering with native biochemical processes.[17]
In a potential workflow, a biomolecule of interest could be metabolically or chemically tagged with an azide-containing probe. Subsequently, an isotopically labeled version of (1-Ethynylcyclopropyl)methanamine could be "clicked" onto the azide-tagged biomolecule for quantification. This two-step approach offers a high degree of specificity.
Proposed Labeling Workflow using (1-Ethynylcyclopropyl)methanamine
Caption: A potential bioorthogonal labeling workflow.
Comparative Analysis: Established Reagents vs. (1-Ethynylcyclopropyl)methanamine
| Feature | Established Reagents (TMT, iTRAQ, NHS) | (1-Ethynylcyclopropyl)methanamine (Prospective) |
| Reactivity | Well-characterized amine reactivity.[18] | Bifunctional: amine and alkyne. |
| Specificity | Targets primary amines. | Can be used for amine derivatization or highly specific alkyne-azide click chemistry.[15] |
| Size of Tag | Relatively large, especially isobaric tags. | Small size could minimize perturbation of the labeled molecule's function. |
| Commercial Availability | Readily available in various isotopic forms. | Not commercially available as a labeled reagent; would require custom synthesis.[19][20] |
| Workflow | Single-step labeling of peptides. | Potentially a two-step bioorthogonal labeling workflow. |
| Potential Advantage | High-throughput and well-established protocols. | Orthogonal reactivity could enable novel experimental designs, such as dual-labeling studies. |
Table 2. A prospective comparison of (1-Ethynylcyclopropyl)methanamine with established labeling reagents.
Conclusion and Future Outlook
Established amine-reactive isotopic labeling reagents like TMT, iTRAQ, and various NHS esters are robust, well-characterized tools that have revolutionized quantitative proteomics. They offer high efficiency and, in the case of isobaric tags, significant multiplexing capabilities.
(1-Ethynylcyclopropyl)methanamine, while not a conventional labeling reagent, presents a compelling case for its development as a specialized chemical probe. Its small size and, most notably, its dual functionality of a primary amine and a terminal alkyne, open the door to innovative labeling strategies. The alkyne handle allows for its use in highly specific bioorthogonal "click" chemistry, potentially enabling cleaner enrichment and analysis of tagged biomolecules. The development of isotopically labeled versions of (1-Ethynylcyclopropyl)methanamine would provide researchers with a novel tool to probe biological systems with high specificity and minimal structural perturbation. Further research into the synthesis of its isotopologues and characterization of its reactivity in biological systems is warranted to fully realize its potential as a next-generation isotopic labeling reagent.
References
-
Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega. (2021). [Link]
-
Optimizing Proteomics Sample Preparation for TMT Labeling. PreOmics. (2024). [Link]
-
TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics. (2019). [Link]
-
Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega. (2021). [Link]
-
Expert Advice: Unlocking efficiency in proteomics with TMT labeling. Drug Discovery News. (2024). [Link]
-
Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. Journal of the American Chemical Society. (2020). [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. (2010). [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Study design and results for iTRAQ® protocol A—the iTRAQ® reagent is... ResearchGate. [Link]
-
Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. ResearchGate. (2025). [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. (2020). [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Applied Biosystems iTRAQ™ Reagents. Thermo Fisher Scientific. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. (2024). [Link]
-
Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry. Analytical Chemistry. (2006). [Link]
-
Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology. (2019). [Link]
-
Relative Quantification: iTRAQ & TMT. UC Davis Genome Center. [Link]
-
Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. Molecular & Cellular Proteomics. (2015). [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. (2025). [Link]
-
Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. (2021). [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. (2024). [Link]
-
Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. ResearchGate. (2024). [Link]
Sources
- 1. Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acs.figshare.com [acs.figshare.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. epj-conferences.org [epj-conferences.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
